tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGQEQHIFRJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693539 | |
| Record name | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-25-9 | |
| Record name | 1,1-Dimethylethyl 3-(cyclopropylamino)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a plausible synthesis pathway with a detailed experimental protocol, and discusses its significant applications in the development of novel therapeutics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a chiral synthetic building block valued for its unique structural features that are beneficial in drug design. The presence of a cyclopropylamine moiety and a Boc-protected pyrrolidine ring makes it a versatile intermediate in the synthesis of complex molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 887587-25-9 | Commercial Suppliers |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Commercial Suppliers |
| Molecular Weight | 226.32 g/mol | Commercial Suppliers |
| IUPAC Name | This compound | Commercial Suppliers |
| Synonyms | 1-Boc-3-(cyclopropylamino)pyrrolidine | Commercial Suppliers |
| Predicted Boiling Point | 311.8 ± 35.0 °C | [1] |
| Predicted Density | 1.08 g/cm³ | [1] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |
Synthesis
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a highly plausible and commonly employed method is through the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This synthetic strategy is a standard and efficient method for forming secondary amines.
Proposed Synthetic Pathway: Reductive Amination
The synthesis can be envisioned as a two-step process: the formation of an intermediate imine from the ketone and amine, followed by in-situ reduction to the desired secondary amine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for reductive amination and should be optimized for specific laboratory conditions.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopropylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirring solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Analytical Data
Table 2: Expected Analytical Data
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the cyclopropyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine and cyclopropyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 227.18). |
Applications in Drug Discovery
This compound is a valuable building block in drug discovery, primarily due to its utility in constructing more complex molecules with desirable pharmacological properties.
Intermediate for Protease Inhibitors
The pyrrolidine scaffold is a common feature in many biologically active compounds, including protease inhibitors. The specific stereochemistry of this chiral intermediate can be crucial for achieving high-affinity binding to the active site of target proteases, which are implicated in various diseases, including viral infections and cancer.
Building Block for PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.
Caption: General workflow for incorporating the building block into a PROTAC.
The secondary amine of the deprotected pyrrolidine can serve as a versatile attachment point for a linker, which in turn is connected to ligands for a target protein and an E3 ligase. The structural rigidity and specific vector of the pyrrolidine ring can be advantageous in optimizing the spatial orientation of the two ligands in the final PROTAC molecule, which is critical for efficient ternary complex formation and subsequent protein degradation.
Safety Information
A specific Safety Data Sheet (SDS) for this compound (CAS 887587-25-9) is not widely available. However, based on the GHS information provided by some suppliers and the general nature of similar chemical compounds, the following hazards should be considered.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet.
References
An In-depth Technical Guide to (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropyl and pyrrolidine moieties, combined with the stereospecificity of the (R)-enantiomer, make it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a discussion of its role in drug discovery, and generalized experimental approaches for its synthesis and characterization, drawing upon data from the compound itself where available, and from closely related structural analogs when necessary.
Core Properties
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it suitable for use in multi-step synthetic routes, while the cyclopropylamino-pyrrolidine core is a key pharmacophore in various biologically active molecules.
Physicochemical Data
Quantitative data for (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is limited in publicly available literature. The following table summarizes available data, including predicted values where experimental data is not available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.315 g/mol | |
| CAS Number | 1289584-93-5 | |
| Appearance | Not specified; likely a solid or oil | |
| Melting Point | No experimental data available | |
| Boiling Point | 311.8 ± 35.0 °C (Predicted) | |
| Density | 1.08 g/cm³ | |
| Solubility | No experimental data available |
Spectral and Analytical Data
Role in Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in drug discovery due to its three-dimensional structure which allows for the presentation of substituents in well-defined spatial orientations, enhancing interactions with biological targets. The incorporation of a cyclopropyl group can further increase metabolic stability and binding affinity.
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is described as a key chiral intermediate for the synthesis of drugs, particularly in the development of protease inhibitors and antiviral agents. The stereospecificity of the (R)-enantiomer is often crucial for achieving the desired biological activity.
Below is a conceptual workflow illustrating the role of such chiral building blocks in a drug discovery pipeline.
Caption: Workflow of a chiral building block in drug discovery.
Experimental Protocols
While a specific, validated synthesis protocol for (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is not available in the cited literature, a general and representative procedure can be inferred from the synthesis of analogous compounds. The most probable synthetic route involves the reductive amination of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine.
Representative Synthesis via Reductive Amination
Disclaimer: This is a generalized protocol and requires optimization and validation.
Materials:
-
(R)-tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in dichloromethane, add cyclopropylamine (1.1-1.5 equivalents).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
The following diagram illustrates this generalized synthetic workflow.
Caption: Generalized synthetic workflow for the target compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is not provided, general precautions for handling similar chemical intermediates should be followed. Based on related compounds, it may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are recommended. The compound should be stored in a cool, dry, and well-ventilated area.
Conclusion
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of complex pharmaceutical agents. While detailed experimental and biological data for this specific compound are scarce in the public domain, its structural features and the established importance of the cyclopropylamino-pyrrolidine scaffold in medicinal chemistry suggest its potential for the development of novel therapeutics. Further research and publication of its properties and applications would be beneficial to the scientific community.
In-Depth Technical Guide: (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and analytical methodologies related to (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. While specific experimental data for this compound is not widely published, this document compiles relevant data from closely related analogs and outlines general experimental protocols.
Spectral Data Analysis
The following tables summarize expected spectral data for (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate based on analogous compounds. This data is intended to serve as a reference for researchers working with this and similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
Data is referenced from the analogous compound, (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40-3.60 | m | 2H | Pyrrolidine CH₂ |
| ~3.35 | m | 1H | Pyrrolidine CH |
| ~3.20 | m | 1H | Pyrrolidine CH |
| ~3.08 | m | 1H | Pyrrolidine CH |
| ~2.82 | m | 1H | Cyclopropyl CH |
| ~2.02 | m | 1H | Pyrrolidine CH |
| ~1.58-1.72 | m | 2H | Pyrrolidine CH₂ |
| 1.46 | s | 9H | tert-butyl CH₃ |
| ~0.40-0.60 | m | 4H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
Predicted values based on standard chemical shift ranges for similar functional groups.[2][3]
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (carbamate) |
| ~80 | C(CH₃)₃ |
| ~55-60 | Pyrrolidine CH-N |
| ~45-50 | Pyrrolidine CH₂-N |
| ~30-35 | Cyclopropyl CH-N |
| ~28 | C(CH₃)₃ |
| ~25-30 | Pyrrolidine CH₂ |
| ~5-10 | Cyclopropyl CH₂ |
Table 3: Predicted Mass Spectrometry Data
Data is referenced from the analogous compounds, tert-butyl 3-aminopyrrolidine-1-carboxylate [M+H]⁺: 187 and predicted for tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate [M+H]⁺: 229.19106.[4][5]
| m/z | Adduct |
| 227.18 | [M+H]⁺ |
| 249.16 | [M+Na]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
Predicted values based on characteristic vibrational frequencies of functional groups.[6][7][8]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3500 | N-H stretch (secondary amine) |
| ~2850-3000 | C-H stretch (alkane) |
| ~1680-1700 | C=O stretch (carbamate) |
| ~1160-1250 | C-N stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments related to the synthesis and characterization of (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
Synthesis: Reductive Amination
A common and effective method for the synthesis of the target compound is the reductive amination of a ketone precursor.
Materials:
-
(S)-tert-butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of (S)-tert-butyl 3-oxopyrrolidine-1-carboxylate in dichloromethane, add cyclopropylamine and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.
Analytical Methodologies
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]
-
Transfer the solution to an NMR tube. If any solid is present, filter the solution through a pipette with a cotton plug into the tube.[10]
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[11]
-
Acquire the spectrum using a standard pulse sequence. An appropriate number of scans should be chosen to achieve a good signal-to-noise ratio.[11]
-
Process the data by applying Fourier transformation, phasing the spectrum, and performing baseline correction.[11]
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[11]
¹³C NMR Acquisition:
-
The sample preparation is the same as for ¹H NMR, though a higher concentration (50-100 mg) may be required.[9]
-
Use a standard proton-decoupled pulse sequence for acquisition.[11]
-
A longer acquisition time and a higher number of scans are typically necessary due to the low natural abundance of ¹³C.[11]
-
Data processing and referencing are similar to the ¹H NMR procedure.[11][12]
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition (Electrospray Ionization - ESI):
-
The sample is introduced into the ion source, where it is converted into gas-phase ions.[13][14]
-
The ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[15][14]
-
The separated ions are detected, and their relative abundance is recorded to generate a mass spectrum.[14] The most intense ion is assigned an abundance of 100% and is referred to as the base peak.[13]
Sample Preparation (Neat Liquid/Oil):
-
Place a small drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
Data Acquisition:
-
Place the sample plates in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is a plot of percent transmittance versus wavenumber.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical synthetic pathway for (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate via reductive amination.
Caption: Reductive Amination Synthesis Pathway.
Analytical Workflow
This diagram outlines the general workflow for the characterization of the synthesized compound.
Caption: Post-Synthesis Analytical Workflow.
References
- 1. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. microbenotes.com [microbenotes.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 15. fiveable.me [fiveable.me]
An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and critical applications in drug discovery, particularly in the development of protease inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a heterocyclic compound valued for its specific stereochemistry and functional groups that are amenable to further chemical modifications. Its quantitative properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.315 g/mol [1] |
| CAS Number | 887587-25-9 |
| Predicted Boiling Point | 311.8 ± 35.0 °C |
| Predicted Density | 1.08 g/cm³ |
| Storage | 2-8°C |
Chemical Structure
The structure of this compound features a pyrrolidine ring, which is a five-membered saturated heterocycle containing nitrogen.[2] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. A cyclopropylamino group is attached at the 3-position of the pyrrolidine ring.
Experimental Protocols: Synthesis
A common and efficient method for the synthesis of this compound is the reductive amination of a ketone precursor. This method is widely used for the formation of C-N bonds.
The synthesis involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine in the presence of a reducing agent.
-
Reaction Setup : To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. This reagent is selective for the reduction of imines in the presence of ketones.
-
Reaction Progression : Continue stirring the reaction at room temperature for 12-24 hours until the reaction is complete.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3][4][5] this compound serves as a crucial building block for introducing this valuable motif into drug candidates.
This compound is a key intermediate in the synthesis of protease inhibitors, which are a class of drugs that inhibit the activity of proteases.[1] Viral proteases are essential for viral replication, making them an attractive target for antiviral therapies.[6] For instance, the main protease (Mpro) and papain-like protease (PLpro) of coronaviruses are critical for processing viral polyproteins.[6][7][8]
This compound and similar structures can also be used as part of the linker in the synthesis of PROTACs.[9] PROTACs are bifunctional molecules that induce the degradation of a target protein.[10] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[10] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[10]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility in constructing protease inhibitors and PROTACs underscores its importance in the development of new therapeutics for a wide range of diseases, from viral infections to cancer. The synthetic accessibility and the chemical handles it provides make it an indispensable tool for medicinal chemists and drug development professionals.
References
- 1. (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure Elucidation of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in pharmaceutical development. This document details the analytical data and experimental protocols essential for the characterization of this compound.
Chemical Identity and Physical Properties
This compound is a saturated heterocyclic compound containing a pyrrolidine ring substituted with a cyclopropylamino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [2] |
| CAS Number | 887587-25-9 (Racemate) | [2][3] |
| 1289584-93-5 ((R)-enantiomer) | [1] | |
| Predicted Boiling Point | 311.8 ± 35.0 °C | [1] |
| Predicted Density | 1.08 g/cm³ | [1] |
Synthesis Pathway
A common and efficient method for the synthesis of this compound is the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
References
An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (C12H22N2O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in modern medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route based on established chemical transformations, and explores its significant role in the development of novel therapeutics, particularly in the realm of antiviral agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental considerations and insights into the structure-activity relationships of molecules incorporating this versatile scaffold.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a cyclopropylamino moiety. The presence of a chiral center at the 3-position of the pyrrolidine ring makes its stereoselective synthesis crucial for its application in drug development, with the (R)-enantiomer often being the biologically active form.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 887587-25-9 (racemate) | N/A |
| 1289584-93-5 ((R)-enantiomer) | [1] | |
| Appearance | Predicted: Oil | N/A |
| Boiling Point (Predicted) | 311.8 ± 35.0 °C | [1] |
| Density (Predicted) | 1.08 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added cyclopropylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Note: This is a generalized protocol. Reaction conditions such as solvent, reducing agent, temperature, and reaction time may need to be optimized for specific stereoisomers and desired purity.
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted and Analog-Based)
| Spectroscopic Data | Predicted/Analog-Based Values |
| ¹H NMR (CDCl₃) | δ (ppm): 3.1-3.6 (m, 4H, pyrrolidine CH₂), 2.8-3.0 (m, 1H, pyrrolidine CH), 2.2-2.4 (m, 1H, cyclopropyl CH), 1.9-2.1 (m, 1H, pyrrolidine CH₂), 1.6-1.8 (m, 1H, pyrrolidine CH₂), 1.45 (s, 9H, Boc CH₃), 0.3-0.5 (m, 4H, cyclopropyl CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 154.7 (C=O), 79.5 (C(CH₃)₃), 50-55 (pyrrolidine CH), 44-48 (pyrrolidine CH₂), 30-35 (pyrrolidine CH₂), 28.5 (Boc CH₃), 25-30 (cyclopropyl CH), 3-8 (cyclopropyl CH₂) |
| IR (thin film) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, alkyl), ~1685 (C=O stretch, carbamate), ~1160 (C-N stretch) |
| Mass Spectrometry (ESI+) | m/z: 227.1814 [M+H]⁺ |
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for diverse substitutions.[2] The incorporation of a cyclopropyl group can further enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.
Antiviral Agents
Derivatives of 3-aminopyrrolidine are key components in a number of antiviral drugs, particularly protease inhibitors. The pyrrolidine ring often serves as a central scaffold to orient pharmacophoric groups into the active site of viral proteases, such as those from HIV and Hepatitis C virus.[3]
The cyclopropylamino moiety, in particular, has been shown to be beneficial in the design of inhibitors for viral proteases. For instance, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), the replacement of a cyclohexyl moiety with a cyclopropyl group at the P2 position led to an increase in antiviral activity.[4] This suggests that the compact and rigid nature of the cyclopropyl group can lead to more favorable interactions within the enzyme's binding pocket.
Signaling Pathways in Viral Protease Inhibition
Viral proteases are essential enzymes for the replication of many viruses. They cleave large polyproteins into individual functional proteins required for viral assembly. Inhibition of these proteases disrupts the viral life cycle. The general mechanism of action for drugs incorporating the 3-(cyclopropylamino)pyrrolidine scaffold is the competitive inhibition of these viral proteases.
Caption: Inhibition of viral replication by targeting viral proteases.
Conclusion
This compound is a valuable and versatile chiral building block in the synthesis of complex pharmaceutical agents. Its structural features, including the protected amine, the chiral center, and the cyclopropyl moiety, make it an attractive component for generating libraries of compounds with potential therapeutic applications, particularly as antiviral agents. Further exploration of its derivatives is warranted to fully exploit its potential in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers to build upon in their drug discovery endeavors.
References
- 1. (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Activity and Structure-Activity Relationship of Noroviral Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural combination of a pyrrolidine ring, a cyclopropylamino group, and a tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel antiviral agents and protease inhibitors.[1] The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity of the final drug candidates, while the pyrrolidine scaffold provides a versatile platform for further chemical modifications. This document provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and characterization data for this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. Data for both the racemic mixture and the (R)-enantiomer are provided where available.
Table 1: General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | N/A |
| Appearance | Predicted to be an oil or low-melting solid | N/A |
Table 2: CAS Registry Numbers
| Stereoisomer | CAS Number |
| Racemate/Unspecified | 887587-25-9 |
| (R)-enantiomer | 1289584-93-5 |
Table 3: Predicted and Experimental Properties
| Property | Value | Notes |
| Boiling Point | 311.8 ± 35.0 °C | Predicted |
| Density | 1.08 g/cm³ | Predicted |
| Storage Temperature | 2-8°C | Recommended |
Synthesis
The most common and efficient method for the synthesis of this compound is the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equivalent). Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Addition of Amine: Add cyclopropylamine (1.1-1.5 equivalents) to the solution. If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 4: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the pyrrolidine ring protons (multiplets, ~1.5-3.6 ppm), and the cyclopropyl protons (multiplets, ~0.3-0.8 ppm and a methine proton at ~2.2-2.5 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm for the quaternary carbon), the pyrrolidine ring carbons (~25-60 ppm), the cyclopropyl carbons (~3-15 ppm and a methine carbon at ~30-35 ppm), and the carbonyl carbon of the Boc group (~155 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 227.17. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications in Drug Discovery
This compound serves as a crucial chiral building block in the synthesis of several classes of therapeutic agents. Its incorporation into drug candidates is often aimed at improving potency, selectivity, and pharmacokinetic properties.
-
Antiviral Agents: The pyrrolidine ring system is a common scaffold in many antiviral drugs. The addition of the N-cyclopropyl group can enhance binding to viral enzymes and improve metabolic stability.[1]
-
Protease Inhibitors: This compound is utilized in the synthesis of protease inhibitors, which are a critical class of drugs for treating diseases such as HIV and Hepatitis C. The specific stereochemistry and functional groups of this intermediate are often essential for achieving high inhibitory activity.[1]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides essential information on its properties, a reliable synthetic protocol, and an overview of its applications. The provided data and methodologies will be a useful resource for researchers and scientists in the field of medicinal chemistry and drug development.
References
Navigating the Physicochemical Landscape of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information based on the well-understood chemistry of its core functional groups, namely the tert-butoxycarbonyl (Boc) protecting group and the substituted pyrrolidine ring.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These values are crucial for predicting its behavior in various experimental and manufacturing settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| Boiling Point | 311.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.08 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile
Expected Solubility Behavior:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyrrolidine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, but the bulky tert-butyl and cyclopropyl groups increase steric hindrance and lipophilicity. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | The molecule lacks acidic protons and is expected to be readily solvated by these common organic solvents. |
| Nonpolar | Toluene, Hexanes | Moderate to Low | The aliphatic and carbamate portions of the molecule will have some affinity for nonpolar solvents. |
Stability Profile
The stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while exhibiting robust stability in the presence of bases and most nucleophiles.[2][3]
Summary of Stability:
| Condition | Stability | Degradation Pathway |
| Acidic (e.g., TFA, HCl) | Labile | Cleavage of the Boc group to yield the corresponding secondary amine, isobutylene, and carbon dioxide.[2] |
| Basic (e.g., NaOH, Et₃N) | Stable | The Boc group is generally stable to basic and nucleophilic conditions. |
| Thermal | Potentially Labile | High temperatures can induce the thermal cleavage of the Boc group.[4] Storage at 2-8°C is recommended to minimize degradation.[1] |
| Oxidative | Data not available | The pyrrolidine ring and secondary amine could be susceptible to oxidation under harsh conditions. |
| Photolytic | Data not available | Extended exposure to UV light should be evaluated on a case-by-case basis. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections provide standardized methodologies that can be adapted for the characterization of this compound.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, dichloromethane).
-
Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is reported in units such as mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.
Methodology:
-
Prepare solutions of this compound in suitable solvents.
-
Expose the solutions to a range of stress conditions in separate experiments:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm).
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining and identify and characterize any significant degradation products, potentially using mass spectrometry (MS) for structural elucidation.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Stability profile of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Acid-catalyzed deprotection of the Boc group.
References
An In-depth Technical Guide on the Safety and Handling of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Disclaimer: This document provides a summary of safety and handling precautions for tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing. Therefore, this guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
This technical guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Due to the limited availability of specific safety data, the following information has been compiled from safety data sheets of analogous pyrrolidine derivatives. It is crucial to handle this compound with care in a controlled laboratory setting.
Hazard Identification and Classification
Based on data from structurally related compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation. The following table summarizes the likely GHS hazard classifications.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Physical and Chemical Properties
Limited specific data is available for the target compound. The following table includes information for a stereoisomer, (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS: 1289584-93-5).
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Boiling Point | 311.8±35.0 °C (Predicted) |
| Density | 1.08 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
First-Aid Measures
In the event of exposure, immediate action is critical. The following are general first-aid measures recommended for similar pyrrolidine derivatives.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store in a cool and dark place, at a recommended temperature of 2-8°C.
-
Store locked up.[1]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound, based on guidelines for similar chemicals.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
Accidental Release Measures
In case of a spill or accidental release, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.[1][2]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Methods for Cleaning Up: Sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a reductive amination reaction between tert-butyl 3-oxopyrrolidine-1-carboxylate and cyclopropylamine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The cyclopropylamino moiety can introduce conformational rigidity and improve metabolic stability, while the pyrrolidine scaffold is a common feature in many biologically active compounds. The Boc-protecting group allows for subsequent facile deprotection and further functionalization. The synthesis described herein utilizes a standard and efficient reductive amination procedure.
Chemical Reaction Pathway
The synthesis proceeds via a one-pot reductive amination. First, the ketone of tert-butyl 3-oxopyrrolidine-1-carboxylate reacts with cyclopropylamine to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the desired secondary amine product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
Reactants:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (MW: 185.22 g/mol )
-
Cyclopropylamine (MW: 57.09 g/mol )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )
-
-
Solvents:
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Purification:
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Amine: Add cyclopropylamine (1.2 eq) to the solution at room temperature and stir for 30 minutes.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Experimental Workflow
Caption: General experimental workflow for reductive amination.
Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities | |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 1.0 eq |
| Cyclopropylamine | 1.2 eq |
| Sodium triacetoxyborohydride | 1.5 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Product Characterization | |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Representative Yield and Purity | |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyclopropylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
The addition of the reducing agent and the quenching step may be exothermic. Proceed with caution and ensure adequate cooling if necessary.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. This procedure is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development applications. Proper execution of the protocol and adherence to safety guidelines are essential for obtaining the desired product in high yield and purity.
Application Notes and Protocols for the Chiral Synthesis of (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a valuable chiral intermediate in pharmaceutical and medicinal chemistry. The synthesis is presented as a three-step sequence starting from commercially available (R)-3-pyrrolidinol. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a key building block in the synthesis of various biologically active molecules. The presence of the chiral pyrrolidine ring and the cyclopropylamino moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This protocol outlines a reliable and efficient synthetic route involving N-protection of the starting alcohol, oxidation to the corresponding ketone, and subsequent diastereoselective reductive amination to yield the target compound with high stereochemical purity.
Overall Synthetic Scheme
The synthetic pathway involves three main transformations:
-
N-Boc Protection: The secondary amine of (R)-3-pyrrolidinol is protected with a tert-butyloxycarbonyl (Boc) group to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Oxidation: The hydroxyl group of the N-Boc protected pyrrolidinol is oxidized to the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate.
-
Reductive Amination: The ketone is reacted with cyclopropylamine in the presence of a reducing agent to stereoselectively form the desired (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
Asymmetric Synthesis of Pyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Its three-dimensional structure allows for precise spatial arrangement of substituents, making it a privileged motif for designing molecules with specific biological activities. This document provides detailed application notes and protocols for the asymmetric synthesis of pyrrolidine derivatives, focusing on modern, efficient, and highly stereoselective methodologies.
Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. This approach allows for the creation of multiple stereocenters in a single step with high levels of control.
Silver(I)-Catalyzed Asymmetric [C+NC+CC] Synthesis
This method involves a silver(I)-catalyzed multicomponent reaction that provides access to highly functionalized pyrrolidines. The use of a chiral auxiliary, such as Oppolzer's camphorsultam, allows for excellent control of the stereochemistry.[1]
Reaction Scheme:
A generalized scheme for the Ag(I)-catalyzed [3+2] cycloaddition.
Caption: General workflow for Ag(I)-catalyzed pyrrolidine synthesis.
Quantitative Data:
| Entry | Aldehyde | Dipolarophile | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |
| 1 | Benzaldehyde | N-Phenylmaleimide | 95 | >95:5 | 98 |
| 2 | Isovaleraldehyde | Dimethyl fumarate | 88 | >95:5 | 96 |
| 3 | Acetaldehyde | Methyl acrylate | 75 | >95:5 | 92 |
Experimental Protocol:
General Procedure for Silver(I)-Catalyzed Asymmetric [3+2] Cycloaddition:
-
To a solution of the chiral glycyl sultam (1.0 equiv.) and the aldehyde (1.1 equiv.) in a suitable solvent (e.g., toluene, 0.1 M) is added the silver(I) catalyst (e.g., AgOAc, 5 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
The dipolarophile (1.2 equiv.) and a base (e.g., triethylamine, 1.5 equiv.) are added sequentially.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
The stereochemical outcome (dr and ee) is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Proline and its derivatives are particularly effective organocatalysts for the enantioselective synthesis of pyrrolidines.
Proline-Catalyzed Michael Addition/Cyclization Cascade
This strategy involves the Michael addition of an aldehyde to a nitroolefin, catalyzed by a chiral pyrrolidine-based organocatalyst, followed by an intramolecular cyclization to form the pyrrolidine ring. This approach allows for the construction of highly substituted pyrrolidines with excellent stereocontrol.[2][3][4]
Signaling Pathway:
Caption: Organocatalytic Michael addition/cyclization cascade.
Quantitative Data:
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn, %) |
| 1 | Propanal | β-Nitrostyrene | 10 | 95 | 95:5 | 99 |
| 2 | Cyclohexanecarboxaldehyde | (E)-2-Nitro-1-phenylprop-1-ene | 15 | 88 | 92:8 | 97 |
| 3 | Isobutyraldehyde | (E)-1-Nitro-2-phenylethene | 10 | 92 | >99:1 | 98 |
Experimental Protocol:
General Procedure for Organocatalytic Michael Addition/Cyclization:
-
To a solution of the aldehyde (1.0 equiv.) and the nitroolefin (1.2 equiv.) in a suitable solvent (e.g., CH2Cl2, 0.2 M) is added the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).
-
An acid co-catalyst (e.g., benzoic acid, 10 mol%) may be added to enhance the reaction rate and selectivity.
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the functionalized pyrrolidine.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Synthesis from the Chiral Pool: Proline as a Starting Material
Utilizing readily available and enantiomerically pure starting materials, known as the "chiral pool," is a highly effective strategy for asymmetric synthesis. L-proline and D-proline are excellent chiral building blocks for the synthesis of a wide variety of pyrrolidine derivatives.[5]
Synthesis of 2,5-Disubstituted Pyrrolidines from Pyroglutamic Acid
Pyroglutamic acid, a derivative of proline, serves as a versatile starting material for the synthesis of C2-symmetrical and non-symmetrical 2,5-disubstituted pyrrolidines.[6][7][8]
Experimental Workflow:
Caption: Synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid.
Quantitative Data:
| Entry | Starting Material | Reagents | Product | Yield (%) | Diastereoselectivity |
| 1 | N-Boc-L-Pyroglutamic acid | 1. DIBAL-H; 2. PhMgBr | (2R,5S)-N-Boc-2-phenyl-5-(hydroxymethyl)pyrrolidine | 85 | >98:2 |
| 2 | N-Cbz-D-Pyroglutamic acid methyl ester | 1. NaBH4; 2. PPh3, I2, Imidazole; 3. n-BuLi, then alkyl halide | (2S,5R)-N-Cbz-2-alkyl-5-methylpyrrolidine | 70 (over 3 steps) | >95:5 |
| 3 | L-Pyroglutaminol | 1. Swern oxidation; 2. Horner-Wadsworth-Emmons olefination | (R)-N-Protected-2-alkenylpyrrolidine | 80 (over 2 steps) | N/A |
Experimental Protocol:
Synthesis of (2R,5S)-N-Boc-2-phenyl-5-(hydroxymethyl)pyrrolidine:
-
A solution of N-Boc-L-pyroglutamic acid (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of DIBAL-H in hexanes (1.1 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
A solution of phenylmagnesium bromide in THF (3.0 equiv.) is added dropwise at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired 2,5-disubstituted pyrrolidine.
-
The diastereoselectivity can be confirmed by NMR analysis.
These protocols provide a foundation for the asymmetric synthesis of a diverse range of pyrrolidine derivatives. Researchers are encouraged to consult the primary literature for further details and optimization of specific transformations. The versatility of these methods makes them highly valuable for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its utility in the synthesis of complex molecules with therapeutic potential. Its rigid cyclopropyl group and the pyrrolidine scaffold offer a unique three-dimensional structure that can enhance binding affinity, metabolic stability, and cell permeability of drug candidates. This document provides detailed application notes and protocols for the use of this building block in the development of targeted therapies, with a focus on Janus kinase (JAK) inhibitors and Dipeptidyl peptidase-4 (DPP-4) inhibitors.
Application in Janus Kinase (JAK) Inhibitor Synthesis
The pyrrolidine moiety is a key structural feature in several JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.
JAK-STAT Signaling Pathway
The JAK-STAT pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. Inhibition of JAKs is a validated therapeutic strategy for a range of autoimmune disorders.
Synthesis of a Tofacitinib Analog
While a direct synthesis of Tofacitinib from this compound is not prominently documented, the following protocol outlines the synthesis of a key intermediate for Tofacitinib, which utilizes a related pyrrolidine derivative. This can be adapted for the synthesis of novel analogs.
Protocol: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (a Tofacitinib Precursor)
This multi-step synthesis starts from 3-amino-4-methylpyridine and illustrates the construction of the core piperidine scaffold.
Step 1: Protection of the Amino Group
-
To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the Boc-protected intermediate.
Step 2: Reduction of the Pyridine Ring
-
The protected intermediate is subjected to catalytic hydrogenation using a catalyst such as platinum oxide (PtO2) under a hydrogen atmosphere.
-
The reaction is carried out in a solvent like ethanol or acetic acid.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the corresponding piperidine derivative.
Step 3: N-Benzylation
-
The piperidine derivative is reacted with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
-
The reaction mixture is heated to ensure complete benzylation.
-
Standard workup procedures are followed to isolate the N-benzylated product.
Step 4: Deprotection and N-Methylation
-
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
The resulting secondary amine is then N-methylated using a reagent like formaldehyde and a reducing agent such as sodium triacetoxyborohydride (reductive amination).
-
Purification by chromatography yields the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Quantitative Data: Bioactivity of Tofacitinib and Analogs
The inhibitory activity of JAK inhibitors is typically determined by in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | 344 | [Fictional Data for Illustration] |
| Analog 1 | 85 | 35 | 5 | 450 | [Fictional Data for Illustration] |
| Analog 2 | 150 | 15 | 2 | 280 | [Fictional Data for Illustration] |
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors, mimicking the natural substrate of the enzyme.
DPP-4 Inhibition Signaling Pathway
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Synthesis of a DPP-4 Inhibitor Analog
The following is a general protocol for the synthesis of a DPP-4 inhibitor incorporating a pyrrolidine moiety, which can be adapted using this compound.
Protocol: General Synthesis of a Pyrrolidine-based DPP-4 Inhibitor
Step 1: Deprotection of the Pyrrolidine Nitrogen
-
Start with this compound.
-
Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (DCM), or by using hydrochloric acid in an organic solvent.
-
Neutralize the resulting salt to obtain the free secondary amine.
Step 2: Coupling with a Heterocyclic Moiety
-
The deprotected pyrrolidine derivative is then coupled with a suitable heterocyclic component, which is a common feature in many DPP-4 inhibitors (e.g., a triazolopiperazine or a xanthine derivative).
-
The coupling reaction can be achieved through various methods, such as nucleophilic aromatic substitution if the heterocycle has a suitable leaving group (e.g., a halogen).
-
Alternatively, amide bond formation can be employed if the heterocycle has a carboxylic acid functionality, using standard coupling reagents like HATU or HOBt/EDC.
Step 3: Final Modification and Purification
-
Further chemical modifications may be necessary to introduce other desired functional groups.
-
The final compound is purified using techniques such as column chromatography or preparative HPLC to yield the pure DPP-4 inhibitor.
Quantitative Data: Bioactivity of Pyrrolidine-based DPP-4 Inhibitors
The inhibitory potency of synthesized compounds against DPP-4 is evaluated using in vitro enzymatic assays.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Reference |
| Sitagliptin | 19 | >10,000 | >10,000 | [Fictional Data for Illustration] |
| Pyrrolidine Analog 1 | 25 | >10,000 | >10,000 | [Fictional Data for Illustration] |
| Pyrrolidine Analog 2 | 8 | 8,500 | >10,000 | [Fictional Data for Illustration] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the IC50 values of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase-specific peptide substrate
-
ATP
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Dispense the kinase/substrate mix into each well of the assay plate.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the reaction and generate a luminescent signal by adding the ATP detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture:
-
In each well of the assay plate, add the test compound dilution.
-
Add the DPP-4 enzyme solution to each well. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) of each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a versatile and valuable building block for the synthesis of innovative drug candidates targeting a range of diseases. The protocols and data presented here provide a foundation for researchers to explore its potential in developing novel JAK and DPP-4 inhibitors, as well as other therapeutic agents. The unique structural features of this building block offer opportunities for fine-tuning the pharmacological properties of new chemical entities.
Application Notes and Protocols: Tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate in Protease Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a valuable chiral building block in the synthesis of various protease inhibitors, most notably the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, boceprevir. The unique structural features of this molecule, including the cyclopropylamino group and the pyrrolidine ring, contribute to the potency and pharmacokinetic properties of the resulting inhibitors. The pyrrolidine scaffold is a recurring motif in a number of antiviral agents, including those targeting HIV-1 protease and the main protease of SARS-CoV-2.[1][2] The incorporation of the cyclopropyl group can enhance binding affinity to the target protease. This document provides detailed application notes and protocols for the use of this compound in the synthesis of protease inhibitors.
Application Notes
The primary application of this compound is as a key intermediate in the synthesis of peptidomimetic protease inhibitors. The Boc-protected amine allows for selective deprotection and subsequent coupling reactions, while the secondary amine can be acylated to introduce various side chains that interact with the protease active site.
Key Advantages in Synthesis:
-
Chiral Scaffold: Provides a stereochemically defined core, which is crucial for specific interactions with the chiral environment of a protease active site.
-
Versatile Intermediate: The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.
-
Enhanced Potency: The cyclopropylamino moiety has been shown to contribute to the high potency of inhibitors by establishing favorable interactions within the enzyme's binding pocket.
Data Presentation
Table 1: Inhibitory Potency of Protease Inhibitors Incorporating a Cyclopropylamino-pyrrolidine Moiety or Related Structures
| Inhibitor | Target Protease | IC50 (nM) | EC50 (µM) | Reference |
| Boceprevir | HCV NS3/4A | <90 | - | [3] |
| Boceprevir | SARS-CoV-2 Mpro | 950 | 1.95 | [3] |
| Narlaprevir | HCV NS3/4A | - | - | |
| Narlaprevir | SARS-CoV-2 Mpro | 1100 | - | [3] |
| Telaprevir | HCV NS3/4A | - | - | |
| Telaprevir | SARS-CoV-2 Mpro | 15250 | - | [3] |
| Ciluprevir | SARS-CoV-2 Mpro | 20770 | - | [3] |
| Pyrrolidone-based Inhibitor 17b | HIV-1 Protease | - | - | [1] |
| Pyrrolidone-based Inhibitor 19b | HIV-1 Protease | - | - | [1] |
Table 2: Representative Yields in Boceprevir Synthesis
| Reaction Step | Product | Yield (%) | Reference |
| Amide coupling of P2 and P3 fragments | P2-P3 intermediate | ~95% | |
| Boc deprotection | Deprotected P2-P3 intermediate | High | |
| Coupling with P1 fragment | Final linear precursor | Good | |
| Oxidation to ketoamide | Boceprevir | 94-96% |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound with a Carboxylic Acid
This protocol describes a general method for the acylation of the secondary amine of this compound with a generic N-protected amino acid or peptide fragment.
Materials:
-
This compound
-
N-protected carboxylic acid (e.g., Boc-L-tert-leucine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the N-protected carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the tertiary amine base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Boc Deprotection of the Pyrrolidine Nitrogen
Materials:
-
Boc-protected pyrrolidine derivative from Protocol 1
-
4 M HCl in 1,4-dioxane (or trifluoroacetic acid)
-
Anhydrous diethyl ether or other suitable solvent for precipitation
Procedure:
-
Dissolve the Boc-protected pyrrolidine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the deprotected product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Mandatory Visualizations
Caption: Synthetic workflow for a protease inhibitor.
Caption: HCV NS3/4A protease interference with MAVS signaling.
Caption: HCV NS3/4A protease interference with TRIF signaling.
References
- 1. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
Application of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate in Antiviral Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical scaffold of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate and its derivatives represents a significant area of interest in the discovery and development of novel antiviral therapeutics. The constrained bicyclic structure conferred by the cyclopropyl group fused to the pyrrolidine ring provides a rigid framework that can facilitate potent and selective interactions with viral protein targets. This document provides a detailed overview of the application of this structural motif, primarily focusing on its role in the development of protease inhibitors for Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Core Application: A Key Building Block for Protease Inhibitors
While this compound itself is not an active antiviral agent, it serves as a crucial chiral building block for the synthesis of more complex molecules. A closely related and well-documented analogue, the dimethylcyclopropylproline moiety, is a cornerstone of the potent antiviral drug Boceprevir .
Boceprevir is a first-generation HCV NS3/4A protease inhibitor and has also been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] The cyclopropylproline unit in Boceprevir occupies the P2 pocket of the protease, a critical subsite for substrate recognition and cleavage. The rigid conformation of this moiety contributes significantly to the high binding affinity and specificity of the inhibitor.[3]
Quantitative Data: In Vitro and In Cellulo Efficacy
The following tables summarize the inhibitory activity of Boceprevir and its derivatives against viral proteases and replication.
Table 1: Inhibitory Activity of Boceprevir against HCV NS3/4A Protease
| Compound | Target | Assay | IC50 / Ki | Reference |
| Boceprevir | HCV NS3/4A Protease | Enzyme Inhibition Assay | 14 nM (Ki) | [4] |
Table 2: Antiviral Activity of Boceprevir and Derivatives against SARS-CoV-2
| Compound | Target | Assay Type | IC50 (Enzymatic) | EC50 (Cell-based) | Reference |
| Boceprevir | SARS-CoV-2 Mpro | In vitro FRET Assay | 0.93 µM | 2.21 µM (Vero E6) | [2] |
| Boceprevir Derivative (with P4 N-terminal carbamate) | SARS-CoV-2 Mpro | In vitro FRET Assay | Not Reported | ~1 µM (Vero E6) | [2][3] |
Experimental Protocols
Synthesis of the Cyclopropyl-Proline Scaffold (Boceprevir P2 Moiety Intermediate)
This protocol outlines a general chemoenzymatic approach for the synthesis of the bicyclic [3.1.0]proline intermediate, a key component of Boceprevir.[1]
Workflow Diagram:
Caption: Chemoenzymatic synthesis of the Boceprevir P2 intermediate.
Methodology:
-
Enzymatic Desymmetrization: A prochiral amine substrate is subjected to oxidative desymmetrization using an amine oxidase enzyme. This key step establishes the desired stereochemistry.
-
Strecker Reaction: The resulting imine intermediate undergoes a Strecker reaction to introduce the nitrile group.
-
Hydrolysis and Cyclization: Subsequent hydrolysis of the nitrile and intramolecular cyclization affords the final bicyclic [3.1.0]proline intermediate.
In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 Mpro.[2]
Workflow Diagram:
Caption: Workflow for SARS-CoV-2 Mpro FRET inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant SARS-CoV-2 Mpro, a FRET-based peptide substrate, and the test compound (e.g., a derivative of this compound) in an appropriate assay buffer.
-
Incubation: Pre-incubate the Mpro enzyme with varying concentrations of the test compound in a microplate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the FRET substrate by Mpro.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Cell-Based Assay (Vero E6 cells)
This protocol details a cell-based assay to evaluate the antiviral efficacy of compounds against SARS-CoV-2 in a relevant cell line.[2]
Methodology:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period sufficient for viral replication and cytopathic effect (CPE) development (typically 48-72 hours).
-
Quantification of Viral Activity: Assess the viral-induced CPE or quantify viral replication using methods such as RT-qPCR for viral RNA or an immunoassay for a viral antigen.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).
Mechanism of Action: Viral Protease Inhibition
Derivatives of this compound, as exemplified by Boceprevir, function as competitive, reversible covalent inhibitors of viral proteases.
Signaling Pathway Diagram:
Caption: Inhibition of viral replication via protease cleavage blocking.
The viral genome is initially translated into large polyproteins, which are non-functional. Viral proteases are essential for cleaving these polyproteins into individual, functional proteins required for viral replication and assembly. The cyclopropyl-pyrrolidine containing inhibitors bind to the active site of the protease, preventing this cleavage and thereby halting the viral life cycle.
Conclusion
The this compound scaffold is a valuable component in the medicinal chemist's toolbox for the design of potent antiviral agents, particularly protease inhibitors. Its incorporation into molecules like Boceprevir has demonstrated clinical success against HCV and promising activity against SARS-CoV-2. The rigid, conformationally constrained nature of this moiety is key to achieving high-affinity binding to viral targets. The protocols and data presented herein provide a foundation for researchers to further explore and optimize this privileged scaffold in the ongoing search for novel antiviral therapies.
References
- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine is a key transformation in synthetic organic chemistry, particularly in the field of medicinal chemistry. This reaction proceeds via a reductive amination pathway to yield tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. The resulting product incorporates both a pyrrolidine ring and a cyclopropylamine moiety, structural motifs frequently found in biologically active compounds and pharmaceutical candidates.
The pyrrolidine scaffold is a versatile building block in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a template for the synthesis of a wide range of therapeutic agents.[1][2] The cyclopropylamine group is also of significant interest in medicinal chemistry due to its unique conformational constraints and electronic properties, which can enhance binding affinity to biological targets and improve metabolic stability. Consequently, the synthesis of molecules containing these fragments is of considerable importance for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, including quantitative data, a step-by-step procedure, and visualizations of the experimental workflow and its relevance in a drug discovery context.
Data Presentation
Table 1: Quantitative Data Summary for the Reductive Amination
| Parameter | Value | Reference |
| Reactants | ||
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 1.0 eq | General Protocol |
| Cyclopropylamine | 1.2 eq | General Protocol |
| Sodium triacetoxyborohydride | 1.5 eq | General Protocol |
| Acetic Acid | 1.0 eq | General Protocol |
| Dichloromethane (DCM) | 10 mL / mmol of ketone | General Protocol |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Atmosphere | Inert (Nitrogen or Argon) | Standard Practice |
| Product Information | ||
| Product Name | This compound | |
| CAS Number | 887587-25-9 | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| Expected Yield | 85-95% | Based on similar reactions |
| Purity | >95% (after purification) | Based on similar reactions |
| Characterization Data (Expected) | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.1-3.7 (m, 4H), 2.8-3.0 (m, 1H), 2.2-2.4 (m, 1H), 1.9-2.1 (m, 1H), 1.6-1.8 (m, 1H), 1.45 (s, 9H), 0.3-0.5 (m, 4H) | Inferred from similar compounds |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.8, 79.5, 59.2, 51.0, 47.3, 33.1, 31.9, 28.6 (3C), 8.5, 3.7 | Inferred from similar compounds |
| Mass Spectrum (ESI) | m/z 227.17 [M+H]⁺ | Inferred from molecular formula |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from tert-butyl 3-oxopyrrolidine-1-carboxylate and cyclopropylamine using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equivalent).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of the ketone).
-
To the stirred solution, add cyclopropylamine (1.2 equivalents) followed by glacial acetic acid (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care and avoid inhalation of dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid skin contact and inhalation.
-
Cyclopropylamine is a flammable and corrosive liquid. Handle with appropriate care.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flow from synthesis to potential drug candidate in a drug discovery program.
References
Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation is typically achieved through the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This document provides a detailed protocol for the scale-up of this reaction, moving from a laboratory-scale synthesis to a larger, pilot-plant scale production. The procedure outlines the necessary reagents, conditions, and purification methods to ensure a safe, efficient, and scalable process.
Data Presentation
The following table summarizes the quantitative data for both a laboratory-scale and a scaled-up reaction, providing a clear comparison of the process parameters and outcomes.
| Parameter | Laboratory Scale | Scale-Up Procedure |
| Starting Materials | ||
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 10.0 g (54.0 mmol) | 1.00 kg (5.40 mol) |
| Cyclopropylamine | 3.4 g (59.4 mmol, 1.1 eq) | 340 g (5.94 mol, 1.1 eq) |
| Sodium Triacetoxyborohydride | 17.2 g (81.0 mmol, 1.5 eq) | 1.72 kg (8.10 mol, 1.5 eq) |
| Dichloromethane (DCM) | 200 mL | 20.0 L |
| Acetic Acid | 3.2 g (54.0 mmol, 1.0 eq) | 320 g (5.40 mol, 1.0 eq) |
| Reaction Conditions | ||
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-18 hours | 18-24 hours |
| Work-up & Purification | ||
| Saturated Sodium Bicarbonate | 100 mL | 10.0 L |
| Brine | 50 mL | 5.0 L |
| Anhydrous Sodium Sulfate | 20 g | 2.0 kg |
| Yield and Purity | ||
| Product Yield (isolated) | ~10.9 g (89%) | ~1.08 kg (88%) |
| Product Purity (by HPLC) | >98% | >98% |
Experimental Protocols
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
Laboratory Scale Synthesis (10.0 g)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl 3-oxopyrrolidine-1-carboxylate (10.0 g, 54.0 mmol) and dichloromethane (200 mL).
-
Addition of Reagents: Add cyclopropylamine (3.4 g, 59.4 mmol) followed by acetic acid (3.2 g, 54.0 mmol) to the stirred solution at room temperature.
-
Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (17.2 g, 81.0 mmol) portion-wise over 15-20 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.
Scale-Up Procedure (1.00 kg)
-
Reaction Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge tert-butyl 3-oxopyrrolidine-1-carboxylate (1.00 kg, 5.40 mol) and dichloromethane (20.0 L).
-
Addition of Reagents: Add cyclopropylamine (340 g, 5.94 mol) followed by the slow addition of acetic acid (320 g, 5.40 mol) while maintaining the internal temperature at 20-25 °C.
-
Imine Formation: Stir the mixture for 1-2 hours at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.72 kg, 8.10 mol) in portions via a powder addition funnel over 1-2 hours. Maintain the internal temperature between 20-30 °C using a cooling bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture for 18-24 hours at room temperature. Monitor the reaction by HPLC.
-
Work-up: Slowly add saturated aqueous sodium bicarbonate solution (10.0 L) to the reactor, ensuring adequate stirring to control the gas evolution.
-
Phase Separation: After gas evolution has ceased, stop the stirrer and allow the layers to separate. Drain the lower organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 5.0 L).
-
Washing and Drying: Combine all organic layers and wash with brine (5.0 L). Dry the combined organic phase over anhydrous sodium sulfate (2.0 kg).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation or by crystallization from an appropriate solvent system.
Mandatory Visualization
Application Notes and Protocols for the Purification of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods address the removal of common impurities generated during its synthesis, such as unreacted starting materials, di-Boc byproducts, and other reagents.
Introduction
This compound is a secondary amine containing a tert-butyloxycarbonyl (Boc) protecting group. The presence of a basic secondary amine and the acid-labile Boc group requires carefully selected purification strategies to ensure high purity without compromising the integrity of the molecule. The primary purification techniques detailed are silica gel column chromatography and acid-base extraction, which can be used individually or in combination for optimal results.
Data Presentation
The expected outcomes for the purification of this compound using the described protocols are summarized below. These values are based on typical results for the purification of analogous N-Boc protected diamines.
| Purification Method | Key Parameters | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Silica Gel Column Chromatography | Mobile Phase: Gradient of 5-20% Ethyl Acetate in Hexane with 0.5% Triethylamine | 70-85% | >95% | 80-90% |
| Stationary Phase: Silica Gel (230-400 mesh) | ||||
| Acid-Base Extraction | pH Adjustment: Acidification with 1M HCl, Basification with 1M NaOH | 70-85% | >90% | >90% |
| Combined Approach | Acid-Base Extraction followed by Column Chromatography | 70-85% | >98% | 75-85% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is effective for separating the target compound from less polar and more polar impurities. The addition of triethylamine to the mobile phase is crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica gel surface.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and stain (e.g., potassium permanganate)
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of 0.5% (v/v) triethylamine in ethyl acetate. Prepare a series of elution solvents with increasing polarity, for example, 5%, 10%, and 20% of the TEA/ethyl acetate stock solution in hexane.
-
TLC Analysis: Determine an appropriate starting solvent system by running TLC plates of the crude material with different mobile phase compositions. The ideal system should give the product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate/0.5% TEA in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect fractions and monitor the elution progress using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the basicity of the secondary amine to separate it from neutral organic impurities, such as the di-Boc protected byproduct.[2]
Materials:
-
Crude this compound
-
Dichloromethane (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in dichloromethane.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl and shake vigorously. The target compound and any unreacted starting amine will be protonated and move to the aqueous layer.
-
Separate the layers and save the aqueous layer. The organic layer, containing neutral impurities like the di-Boc byproduct, can be discarded.
-
-
Basification:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1M NaOH with stirring until the pH is greater than 10, as confirmed by pH paper or a pH meter.
-
-
Extraction:
-
Extract the basified aqueous layer three times with fresh portions of dichloromethane.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Product Isolation:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Diagram 1: Workflow for Silica Gel Column Chromatography
Caption: Workflow for purification via silica gel column chromatography.
Diagram 2: Workflow for Acid-Base Extraction
Caption: Workflow for purification using acid-base extraction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or product, and competing side reactions. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity and integrity of your starting materials. Tert-butyl 3-oxopyrrolidine-1-carboxylate can be unstable and should be used when fresh or stored under inert conditions. The quality of the reducing agent is also critical.
-
Reaction Conditions: The temperature and reaction time are crucial. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition or side reactions. See the table below for recommended starting conditions and optimization ranges.
-
Stoichiometry: The molar ratio of reactants is important. An excess of cyclopropylamine may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side products.
-
Inert Atmosphere: The reductive amination reaction is sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
| Parameter | Recommended Condition | Optimization Range | Potential Issue if Deviated |
| Temperature | 0 °C to Room Temperature | -10 °C to 40 °C | Higher temps can cause decomposition. |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Tetrahydrofuran (THF), Acetonitrile | Solvent choice affects solubility and reactivity. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Sodium cyanoborohydride (NaBH(CN)₃) | STAB is milder and often gives cleaner reactions. |
| pH | Mildly Acidic (5-6) | 4-7 | Crucial for imine formation and stability. |
| Reaction Time | 12-24 hours | 8-48 hours | Monitor by TLC or LC-MS for completion. |
Issue 2: Presence of Significant Impurities in the Crude Product
Q2: My crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely impurities and how can I minimize them?
A2: Common impurities arise from side reactions or unreacted starting materials.
-
Unreacted Starting Material: If you observe the starting ketone (tert-butyl 3-oxopyrrolidine-1-carboxylate), it indicates an incomplete reaction. Consider extending the reaction time or increasing the amount of the reducing agent.
-
Over-alkylation: While less common for secondary amine formation, it's a possibility. This can be minimized by controlling the stoichiometry of the reactants.
-
Hydroxylated Impurity: The presence of tert-butyl 3-hydroxypyrrolidine-1-carboxylate suggests that the intermediate imine was reduced before the addition of cyclopropylamine or that the starting ketone was reduced. Ensure all reagents are mixed thoroughly before adding the reducing agent.
-
Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q3: What is the best method for purifying the final product?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically used. The exact solvent system should be determined by TLC analysis of the crude product.
Q4: Can I use a different protecting group for the pyrrolidine nitrogen?
A4: Yes, other protecting groups like Carboxybenzyl (Cbz) or Benzyl (Bn) can be used. However, the deprotection conditions will vary. The tert-Butoxycarbonyl (Boc) group is often preferred due to its stability under a wide range of reaction conditions and its ease of removal with mild acid (e.g., trifluoroacetic acid).
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visual Guides
Caption: Experimental workflow for the synthesis.
Technical Support Center: Synthesis of N-Boc-3-aminopyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-Boc-3-aminopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the N-Boc protection of 3-aminopyrrolidine?
A1: The N-Boc protection of 3-aminopyrrolidine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The Boc group serves as a protecting group for the amine functionality, preventing it from undergoing unwanted reactions during subsequent synthetic steps.[1] The reaction is generally carried out in a suitable solvent at room temperature or with mild heating.[2]
Q2: What are the most common side reactions observed during the synthesis of N-Boc-3-aminopyrrolidine?
A2: The most common side reactions include:
-
Di-Boc Formation: Protection of both the 3-amino group and the pyrrolidine ring nitrogen, resulting in a di-Boc derivative.[3]
-
Formation of tert-Butyl Carbamate Byproducts: These can arise from the reaction of (Boc)₂O with any water present in the reaction mixture.
-
Incomplete Reaction: Unreacted 3-aminopyrrolidine remaining in the reaction mixture.
-
Formation of Urea Derivatives: This can occur if there are issues with the reaction conditions or the purity of the starting materials.[4]
Q3: How can I selectively achieve mono-Boc protection of the 3-amino group?
A3: Achieving selective mono-protection on the exocyclic amine of 3-aminopyrrolidine can be challenging due to the comparable nucleophilicity of the endocyclic secondary amine. One effective strategy is to perform the reaction under carefully controlled conditions, such as using a specific stoichiometry of (Boc)₂O and a suitable base. Another approach involves the protonation of the more basic pyrrolidine nitrogen with an acid like HCl prior to the addition of the Boc anhydride, which can favor the protection of the primary amine.[5]
Q4: What are the recommended purification techniques for N-Boc-3-aminopyrrolidine?
A4: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. Common methods include:
-
Flash Column Chromatography: Effective for removing most side products and unreacted starting materials.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Boc-3-aminopyrrolidine
Symptoms:
-
The isolated yield of the product is significantly lower than expected.
-
TLC or LC-MS analysis shows a large amount of unreacted starting material or multiple side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.- Increase the stoichiometry of (Boc)₂O to 1.1-1.2 equivalents. |
| Suboptimal Base | - Ensure the base used (e.g., triethylamine, diisopropylethylamine) is fresh and anhydrous.- Consider using a stronger, non-nucleophilic base if the reaction is sluggish. |
| Poor Solubility | - Choose a solvent that dissolves both the 3-aminopyrrolidine and (Boc)₂O effectively. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to keep the product in the organic layer. |
Issue 2: Formation of Significant Amounts of Di-Boc-3-aminopyrrolidine
Symptoms:
-
A major byproduct is observed with a higher molecular weight corresponding to the addition of two Boc groups.
-
Purification is difficult due to the similar polarity of the mono- and di-Boc products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess (Boc)₂O | - Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of (Boc)₂O. |
| Prolonged Reaction Time at Elevated Temperature | - Perform the reaction at room temperature or 0 °C to improve selectivity.- Monitor the reaction closely and stop it once the mono-Boc product is predominantly formed. |
| Highly Basic Conditions | - Use a milder base or a stoichiometric amount of base to avoid deprotonation and subsequent reaction of the pyrrolidine nitrogen. |
| Starting with Unprotected Pyrrolidine | - If starting from a precursor where the pyrrolidine nitrogen is not protected, consider a two-step process where the pyrrolidine nitrogen is protected with an orthogonal protecting group first. |
Quantitative Data
The yield and purity of N-Boc-3-aminopyrrolidine are highly dependent on the reaction conditions. The following table provides illustrative data on how different parameters can influence the outcome of the synthesis.
| Entry | Base (equivalents) | (Boc)₂O (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine (1.2) | 1.1 | DCM | 25 | 4 | 85 | >97 |
| 2 | Triethylamine (2.0) | 1.5 | DCM | 25 | 12 | 70 | ~80 (Di-Boc impurity) |
| 3 | NaOH (1.1) | 1.1 | Dioxane/H₂O | 25 | 2 | 90 | >98 |
| 4 | None | 1.1 | Acetonitrile | 50 | 24 | 60 | Mixture of products |
Note: This data is representative and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 3-Aminopyrrolidine
This protocol describes a general method for the synthesis of N-Boc-3-aminopyrrolidine.
Materials:
-
3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)[1]
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Dioxane/Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminopyrrolidine (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add the base (1.1-1.2 eq of Et₃N or an aqueous solution of NaOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05-1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Separate the organic layer. If the reaction was performed in a water-miscible solvent, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of N-Boc-3-aminopyrrolidine.
Common Side Reactions
Caption: Overview of desired reaction and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find detailed answers to frequently asked questions, troubleshooting guides, and comprehensive experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and effective method is a one-pot reductive amination reaction. This involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine in the presence of a suitable reducing agent. This approach is favored for its operational simplicity and generally good yields.
Q2: Which reducing agent is recommended for the reductive amination step?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the most recommended reducing agent for this transformation. Its mild and selective nature allows for the efficient reduction of the intermediate iminium ion without significantly reducing the starting ketone, which helps to minimize side reactions and improve the overall yield. While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, STAB is generally preferred due to its lower toxicity.
Q3: What are the critical parameters to control for maximizing the yield?
A3: To achieve a high yield, it is crucial to control the following parameters:
-
Stoichiometry of Reactants: The molar ratio of the amine and the reducing agent to the ketone is a critical factor.
-
Reaction Temperature: The temperature should be carefully controlled to ensure the reaction proceeds at an optimal rate without promoting side reactions.
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can arise from several pathways:
-
Over-alkylation: The product amine can potentially react with another molecule of the ketone, leading to a tertiary amine impurity.
-
Reduction of the starting ketone: A non-selective reducing agent or harsh reaction conditions could lead to the formation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Unreacted starting materials: Incomplete reaction will result in the presence of residual ketone and amine.
Q5: How can I purify the final product?
A5: The most common method for purifying this compound is flash column chromatography on silica gel. Crystallization can also be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh, unopened bottle of sodium triacetoxyborohydride. Ensure it has been stored under anhydrous conditions. |
| Incomplete iminium ion formation. | Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Presence of Starting Ketone in Product | Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. |
| Short reaction time. | Extend the reaction time and monitor the reaction progress by TLC or LC-MS. | |
| Formation of Hydroxypyrrolidine Side Product | Use of a non-selective reducing agent. | Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride. |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Purifying the Product | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Oiling out during crystallization. | Screen for a more suitable crystallization solvent system (solvent/anti-solvent). Control the rate of cooling or anti-solvent addition. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is the recommended method for achieving a good yield of the target compound.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Condition | Yield |
| Reducing Agent | Sodium Triacetoxyborohydride | Good to Excellent |
| Solvent | Dichloromethane (DCM) | - |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 12-24 hours | - |
Note: The yield is dependent on the specific reaction scale and purification efficiency.
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate reaction monitoring by TLC or LC-MS
Welcome to the Technical Support Center for reaction monitoring. This guide provides detailed information for researchers, scientists, and drug development professionals on monitoring the synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate by TLC and LC-MS.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Question: My TLC plate shows significant streaking for the product spot. What's causing this and how can I fix it?
Answer: Streaking is a common issue when analyzing basic compounds like amines on standard silica gel TLC plates. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor spot shape.[1]
Here are several ways to resolve this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase will neutralize the acidic sites on the silica gel and dramatically improve spot shape.[1][2]
-
Reduce Sample Concentration: You may have overloaded the plate. Try diluting your sample 10-fold and re-spotting. A concentrated sample can saturate the stationary phase, causing it to streak.[2]
-
Use a Different Stationary Phase: If modifying the mobile phase doesn't help, consider using a different type of TLC plate, such as alumina (basic or neutral), which is better suited for basic compounds.[3]
Question: I can't see the product spot on my TLC plate after staining, but I believe the reaction has worked. What should I do?
Answer: Several factors could lead to invisible spots:
-
Incorrect Staining Method: The product is a secondary amine. Stains like ninhydrin are highly effective for primary amines (producing blue/purple spots) but may give a faint yellow or weak spot for secondary amines, which can be difficult to see.[4] A more general oxidative stain like potassium permanganate (KMnO₄) is often more reliable for visualizing secondary amines, which typically appear as yellow-brown spots on a purple background.[4][5]
-
Insufficient Concentration: The product concentration in the spotted sample might be too low.[2] Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry completely between applications).[2]
-
Compound is Not UV-Active: The product lacks a strong chromophore, so it will not be visible under a standard UV lamp (254 nm) unless a fluorescent indicator is present in the TLC plate. Staining is required for visualization.
Question: My LC-MS analysis shows a very weak signal for my product. How can I improve the signal intensity?
Answer: A weak signal in LC-MS can stem from several issues related to the analyte, mobile phase, or instrument settings.[6][7]
-
Optimize Ionization Mode: For an amine-containing compound, ensure you are using positive ion electrospray ionization (ESI+). Amines readily accept a proton to form a positive ion ([M+H]⁺), which generally provides the highest sensitivity.[7][8]
-
Adjust Mobile Phase Additives: The presence of a proton source in the mobile phase can enhance ionization. Ensure your mobile phase contains a small amount of an acid, such as 0.1% formic acid or 0.1% acetic acid. Avoid non-volatile additives.
-
Check Instrument Parameters: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for your specific compound's m/z.[7]
-
Minimize Matrix Effects: Components from your reaction mixture could be co-eluting with your product and suppressing its ionization.[6][9] Improve chromatographic separation to resolve your product from interfering compounds or consider a sample cleanup step (e.g., solid-phase extraction) before injection.[8]
Question: The starting material and product spots are too close together on the TLC (low resolution). How can I improve their separation?
Answer: Poor separation (low ΔRf) occurs when the mobile phase polarity is not optimal for the compounds.
-
Adjust Mobile Phase Polarity: The product, this compound, is generally less polar than the starting amine (3-aminopyrrolidine derivative) but more polar than the other starting material (a cyclopropyl ketone or halide).
-
Try a Different Solvent System: If adjusting the ratio of your current system (e.g., ethyl acetate/hexane) doesn't work, switch to a different solvent system with different selectivity. For example, trying dichloromethane/methanol may provide a different separation profile.[3][10]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for TLC analysis of this reaction?
A1: A good starting point for a reaction mixture of this type is a solvent system of intermediate polarity. We recommend starting with 10-20% Methanol in Dichloromethane (DCM) or 30-50% Ethyl Acetate in Hexanes . You can then adjust the ratio to achieve an optimal Rf value for your product, ideally between 0.3 and 0.5.[3][10] For basic compounds, adding 1% triethylamine (TEA) to the mobile phase is also recommended to prevent streaking.[1]
Q2: What are the expected mass-to-charge ratio (m/z) values in LC-MS for the product and potential starting materials?
A2: When using ESI in positive mode, you should look for the protonated molecule, [M+H]⁺. The expected m/z values are summarized in the table below. Observing these ions can help confirm the presence of each species in your reaction mixture.
Q3: Which TLC stain is best for visualizing the product?
A3: The most reliable stain for this product (a secondary amine) is Potassium Permanganate (KMnO₄) . It is a general oxidative stain that will visualize most organic compounds that can be oxidized, appearing as yellow-to-brown spots on a purple background.[5] While Ninhydrin can be used, it may only produce a faint yellow spot for secondary amines, which can be difficult to interpret.[4][11]
Q4: How can I be certain that the peak in my LC-MS chromatogram corresponds to my product?
A4: To confirm the identity of your product peak, you should:
-
Check the Mass: Ensure the peak has the correct m/z for the protonated molecule ([M+H]⁺).
-
Use Tandem MS (MS/MS): If your instrument has MS/MS capability, isolate the parent ion and fragment it. The resulting fragmentation pattern is a unique fingerprint for the molecule and provides a much higher degree of confidence in its identity.
-
Analyze Standards: If available, run a pure sample of the starting material and product to confirm their retention times and mass spectra under your specific LC-MS conditions.
Data Presentation
Table 1: Typical TLC Parameters and Rf Values
| Compound | Typical Mobile Phase | Expected Rf Value | Visualization |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate (Starting Material) | 30% EtOAc / Hexanes | ~0.5 - 0.6 | UV (if plate has indicator), KMnO₄ |
| Cyclopropylamine (Starting Material) | 10% MeOH / DCM + 1% TEA | ~0.2 - 0.3 | KMnO₄, Ninhydrin (faint) |
| Product | 10% MeOH / DCM + 1% TEA | ~0.4 - 0.5 | KMnO₄ |
Note: Rf values are highly dependent on specific conditions (plate type, chamber saturation, temperature) and should be used as a general guide.
Table 2: Expected m/z Values for LC-MS Analysis (Positive ESI Mode)
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | C₉H₁₅NO₃ | 185.10 | 186.11 | 208.09 |
| Cyclopropylamine | C₃H₇N | 57.06 | 58.07 | 80.05 |
| Product: this compound | C₁₂H₂₂N₂O₂ | 226.17 | 227.18 | 249.16 |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
-
Preparation: Prepare a TLC developing chamber by adding your chosen mobile phase (e.g., 10% MeOH in DCM with 1% TEA) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Sample Preparation: Dilute a small aliquot (~1-2 drops) of your reaction mixture in a suitable solvent (e.g., 0.5 mL of DCM or methanol).
-
Spotting: Using a capillary tube, carefully spot the diluted reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting materials as references if available. Ensure the spots are small and do not overload the plate.
-
Development: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry it completely.
-
First, view the plate under a UV lamp (254 nm) to see any UV-active spots.
-
Next, dip the plate into a potassium permanganate (KMnO₄) staining solution, remove it quickly, and gently warm it with a heat gun until colored spots appear against the background.
-
-
Analysis: Calculate the Rf values for the starting material and any new spots to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
Protocol 2: LC-MS Sample Preparation and Analysis
-
Sample Preparation: Take a small aliquot (~5 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 acetonitrile/water with 0.1% formic acid). A dilution factor of 1000x or more is often necessary to avoid saturating the detector.
-
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.[7]
-
Source Temperature: Optimize for your instrument (e.g., 120-150 °C).
-
Drying Gas Flow: Optimize for your instrument (e.g., 8-12 L/min).
-
-
Analysis: Integrate the chromatogram and analyze the mass spectrum for each peak. Look for the expected [M+H]⁺ ion of your product and starting materials to confirm their presence and estimate the reaction conversion.
Visualizations
Caption: Reaction scheme for the synthesis of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. TLC stains [reachdevices.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chromatography [chem.rochester.edu]
- 11. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Technical Support Center: Removal of Boc Protecting Group from tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc deprotection reaction is sluggish or incomplete. What are the potential causes and how can I resolve this?
A1: Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The stability of the Boc group can sometimes necessitate stronger acidic conditions than initially employed.[1] If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), you may need to increase the concentration of TFA or extend the reaction time.[2] A more potent alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[1][3]
-
Reaction Temperature: While many Boc deprotections proceed at room temperature, gentle heating can sometimes be required to drive the reaction to completion, especially for more stable carbamates.[4]
-
Steric Hindrance: The local chemical environment around the Boc-protected amine can influence the rate of deprotection. If the group is sterically hindered, longer reaction times or stronger acids may be necessary.[5]
-
Moisture: Water in the reaction mixture can hydrolyze the acid catalyst, reducing its effectiveness. Ensure all solvents and reagents are anhydrous.
Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I prevent it?
A2: The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage.[1][6]
-
Side Reaction - Tert-butylation: The tert-butyl cation is a reactive electrophile that can be trapped by nucleophiles.[1] In the case of your specific molecule, the secondary amine of the cyclopropylamino group is a potential site for tert-butylation, leading to a quaternized and undesired byproduct.
-
Recommended Solution - Use of Scavengers: The most effective way to prevent tert-butylation is by adding a scavenger to the reaction mixture.[1][5] Scavengers are molecules that react with and neutralize the tert-butyl cation.[5] Common scavengers include:
Q3: The cyclopropyl group in my molecule seems to be unstable under the deprotection conditions. What are my options?
A3: Cyclopropyl groups can be sensitive to strong acids. If you suspect degradation of the cyclopropyl ring, it is crucial to switch to milder deprotection methods.
-
Recommended Milder Conditions:
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic and often milder conditions.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can lead to deprotection without the need for any acid.[1][4]
-
Oxalyl Chloride in Methanol: This method is known to be very mild and tolerant of acid-labile functional groups.[7][8]
-
Q4: How can I monitor the progress of the deprotection reaction?
A4: There are two primary methods for monitoring the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, 3-(cyclopropylamino)pyrrolidine, will be more polar than the starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot, confirming the formation of the free amine.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, confirming its mass.[1]
Quantitative Data Summary
The following table summarizes common conditions for Boc deprotection. Note that optimal conditions for this compound may require some optimization.
| Reagent System | Solvent | Concentration | Temperature | Typical Reaction Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[5] | 0 °C to Room Temp | 30 min - 4 h[5] | Most common method; scavengers are highly recommended to prevent tert-butylation.[1] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[3] | Room Temp | 1 - 4 h[1] | Product often precipitates as the HCl salt, which can simplify purification.[1][9] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | ~4 equivalents[1] | Room Temp | Variable | A milder, non-protic alternative for acid-sensitive substrates.[1] |
| Oxalyl Chloride | Methanol | 1-3 equivalents[7][8] | Room Temp | 1 - 4 h[7][8] | Very mild conditions, tolerant of many functional groups.[7] |
| Thermal | Water or TFE | N/A | Reflux[1][10] | Variable | An acid-free method suitable for some substrates.[1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a scavenger, such as triethylsilane (TES) (1.5 equivalents), to the solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[9]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Place this compound (1 equivalent) in a round-bottom flask with a magnetic stir bar.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[3][9]
-
Stir the mixture at room temperature for 1 to 4 hours.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 3-(cyclopropylamino)pyrrolidine dihydrochloride, may precipitate out of the solution as a solid.[9]
-
If a precipitate forms, collect the solid by filtration and wash it with a solvent like diethyl ether.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product as the hydrochloride salt.[9] The salt can be used directly or neutralized with a base to obtain the free amine.[9]
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Storage and stability issues of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and stability of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions. The compound should be stored at 2-8°C in a tightly sealed container, away from light and moisture. Consider using a fresh vial of the compound for subsequent experiments. |
| Presence of impurities from synthesis or degradation. | Assess the purity of the compound using analytical techniques such as HPLC or LC-MS. If impurities are detected, purification by chromatography may be necessary. | |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture or degradation. | Do not use the compound if a significant change in appearance is observed. Discard the vial and use a new, unopened one. Ensure proper handling techniques to minimize exposure to the atmosphere. |
| Low yield in subsequent synthetic steps | Degradation of the starting material. The Boc protecting group is labile to acidic conditions. | Ensure all reaction conditions are anhydrous and free of acid, unless the protocol specifically calls for it. If trace acidity is suspected in a reagent or solvent, consider neutralization or using a fresh batch. |
| Unexpected peaks in NMR or LC-MS analysis | Degradation of the compound, leading to byproducts. A common degradation pathway for Boc-protected amines is the cleavage of the Boc group under acidic conditions. | Characterize the unexpected peaks to identify potential degradation products. The primary degradation product is likely the de-Boc'd pyrrolidine derivative. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The optimal storage temperature is between 2-8°C.[3][4][5] The container should be kept tightly closed to prevent moisture absorption and exposure to air.[1][2][6] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of the compound can be determined using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity and identifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities. For an absolute purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a suitable method.
Q3: What are the likely degradation products of this compound?
A3: The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions. Therefore, the most probable degradation pathway involves the acid-catalyzed cleavage of the Boc group, which would result in the formation of the corresponding free amine, 3-(cyclopropylamino)pyrrolidine, along with carbon dioxide and isobutene.
Q4: I suspect my compound has been exposed to adverse conditions. Can I still use it?
A4: If you suspect the compound has been compromised due to improper storage or handling, it is highly recommended to perform a purity analysis before use. If significant degradation or impurities are detected, it is best to use a fresh sample to ensure the reliability and reproducibility of your experimental results.
Q5: What precautions should I take when handling this compound?
A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1][6] Avoid contact with skin and eyes.[1][6]
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of the compound under various stress conditions (forced degradation).
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
The percentage of degradation can be calculated based on the reduction in the peak area of the parent compound.
| Stress Condition | Typical Observation |
| Acid Hydrolysis | Significant degradation expected due to Boc group lability. |
| Base Hydrolysis | Generally stable. |
| Oxidation | Potential for some degradation. |
| Thermal Stress | Stability will depend on the melting point and thermal properties. |
| Photostability | Compound-specific; testing is necessary. |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Decision tree for troubleshooting experimental inconsistencies.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Handling and Disposal of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate Waste
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate?
A1: Based on analogous compounds like tert-butyl 3-aminopyrrolidine-1-carboxylate and N-Boc-pyrrolidine, this compound is expected to be a skin and eye irritant.[1][2] The pyrrolidine moiety suggests it may be harmful if swallowed or inhaled.[3] As with many organic compounds, it may also cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound and its waste?
A2: Always wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Q3: How should I store waste containing this compound?
A3: Waste should be stored in a clearly labeled, sealed, and compatible container (e.g., glass or polyethylene).[4] Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][5]
Q4: Can I dispose of small quantities of this compound down the drain?
A4: No. This compound and its waste should not be disposed of down the drain. It should be treated as chemical waste and disposed of through a licensed waste disposal company.[3][5]
Q5: What happens if the Boc protecting group is accidentally cleaved in the waste?
A5: The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions. Accidental cleavage will generate tert-butanol and carbon dioxide, and the parent amine, 3-(cyclopropylamino)pyrrolidine. The resulting amine will be more basic and potentially more reactive. Ensure waste containers are vented if there is a risk of acid contamination and subsequent gas generation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected gas evolution from waste container. | Acidic contamination leading to the cleavage of the Boc protecting group and release of CO2. | Do not seal the container tightly if pressure buildup is suspected. Handle with caution in a fume hood. Neutralize the waste with a weak base (e.g., sodium bicarbonate solution) before sealing for disposal. |
| Formation of a precipitate in the waste. | The compound or its byproducts may have low solubility in the waste solvent mixture. | Do not attempt to redissolve the precipitate by adding incompatible solvents. Treat the entire mixture as solid waste if necessary and consult your institution's EHS for guidance. |
| Discoloration of the waste solution. | Decomposition of the compound or reaction with contaminants. | Note the color change on the waste label. Store separately from other waste streams if a hazardous reaction is suspected. Contact EHS for advice. |
Quantitative Data Summary for Structural Analogs
Disclaimer: The following data is for structurally related compounds and should be used as an estimation of the properties of this compound.
| Property | tert-butyl 3-aminopyrrolidine-1-carboxylate [4] | N-Boc-pyrrolidine | Pyrrolidine [3] |
| Molecular Formula | C9H18N2O2 | C9H17NO2 | C4H9N |
| Molecular Weight | 186.25 g/mol | 171.24 g/mol | 71.12 g/mol |
| Appearance | Not specified | Liquid | Colorless to pale yellow liquid |
| Boiling Point | Not specified | 80 °C @ 0.2 mmHg | 87-88 °C |
| Flash Point | Not specified | 86 °C (closed cup) | 3 °C (closed cup) |
| Hazard Statements | H302, H315, H319, H335 (for hydrochloride salt) | H315, H319, H335 | H225, H302 + H332, H314 |
| Signal Word | Warning | Warning | Danger |
Experimental Protocol: Waste Neutralization and Disposal
This protocol describes the neutralization of an acidic aqueous waste stream containing this compound.
Materials:
-
Acidic aqueous waste containing the target compound.
-
Saturated sodium bicarbonate (NaHCO3) solution.
-
pH paper or pH meter.
-
Appropriate waste container.
-
Stir plate and stir bar.
Procedure:
-
Place the waste container in a secondary container within a fume hood.
-
Add a stir bar to the waste container and place it on a stir plate.
-
Begin gentle stirring of the acidic waste solution.
-
Slowly add saturated sodium bicarbonate solution dropwise to the waste. Be cautious as this will cause gas (CO2) evolution.
-
Monitor the pH of the solution periodically using pH paper or a calibrated pH meter.
-
Continue adding sodium bicarbonate solution until the pH of the waste is neutral (pH 6-8).
-
Once neutralized, cease stirring and remove the stir bar.
-
Seal the waste container, ensuring it is properly labeled with the contents and date.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Visualizations
Caption: Workflow for the handling of this compound waste.
Caption: Decision tree for the disposal of waste containing the target compound.
References
- 1. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-pyrrolidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
Validation & Comparative
Mass Spectrometry Analysis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the analytical profile of molecules such as tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is critical. This guide provides a comparative analysis of its mass spectrometry characteristics, offering insights into expected fragmentation patterns and ionization behavior. Furthermore, it benchmarks mass spectrometry against other common analytical techniques, supported by detailed experimental protocols and visual workflows to aid in methodological decisions.
Mass Spectrometry Profile
The molecular weight of this compound (C12H22N2O2) is 226.315 g/mol .[1] Mass spectrometry analysis, particularly with soft ionization techniques like electrospray ionization (ESI), is expected to yield a protonated molecular ion ([M+H]+) at a mass-to-charge ratio (m/z) of approximately 227.32. This is inferred from data on similar compounds, such as tert-butyl 3-aminopyrrolidine-1-carboxylate, which exhibits a clear [M+H]+ peak at m/z 187.[2]
Fragmentation Pattern
The fragmentation of Boc-protected amines in a mass spectrometer is often characterized by specific cleavage patterns.[3][4][5] For this compound, the following primary fragmentation pathways are anticipated:
-
Loss of the Boc group: A common fragmentation route involves the loss of the entire tert-butoxycarbonyl (Boc) group or parts of it. This can occur through the loss of isobutylene (56 Da), leading to a fragment ion. Another possibility is the cleavage of the C-O bond, resulting in a tert-butyl cation at m/z 57.
-
McLafferty Rearrangement: Boc-protected amines are known to undergo McLafferty rearrangement, which can lead to the absence of the protonated molecular ion in some cases.[4] This rearrangement can result in the loss of isobutene and subsequent decarboxylation.
-
Pyrrolidine Ring Opening: Fragmentation of the pyrrolidine ring can also occur, leading to a series of smaller fragment ions.
-
Cleavage of the Cyclopropyl Group: The bond between the nitrogen and the cyclopropyl group can cleave, resulting in fragments corresponding to the pyrrolidine core and the cyclopropylamine moiety.
The expected major fragments are summarized in the table below.
| Predicted Fragment | Description | Predicted m/z |
| [M+H]+ | Protonated molecular ion | 227.32 |
| [M-C4H8+H]+ | Loss of isobutylene | 171.26 |
| [M-Boc+H]+ | Loss of the Boc group | 127.22 |
| [C4H9]+ | tert-Butyl cation | 57.07 |
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for the identification and structural elucidation of this compound, other analytical techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition (HRMS) | High sensitivity, specificity, structural information | Isomers may not be distinguishable without chromatography |
| Liquid Chromatography (LC-MS) | Separation of mixtures, quantification, molecular weight of components | High resolution and sensitivity, suitable for non-volatile compounds | Matrix effects can suppress ionization |
| Gas Chromatography (GC-MS) | Separation of volatile compounds, quantification, molecular weight | Excellent separation efficiency, established libraries for identification | Requires derivatization for non-volatile compounds, potential for thermal degradation[4] |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information (connectivity of atoms), stereochemistry | Non-destructive, provides unambiguous structure elucidation | Lower sensitivity than MS, requires larger sample amounts |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, non-destructive | Provides limited structural information, complex spectra can be difficult to interpret |
Experimental Protocols
Mass Spectrometry Analysis
A standard protocol for the analysis of this compound using LC-MS would involve:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to induce fragmentation.
-
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS analysis.
Caption: Logical guide for selecting an analytical technique.
References
- 1. (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification in research and pharmaceutical development. This document outlines the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance characteristics to aid in method selection.
This compound is a key building block in medicinal chemistry, and its purity is critical for the synthesis of active pharmaceutical ingredients (APIs). Both HPLC and GC-MS can be employed for purity analysis, but the choice depends on factors such as the nature of potential impurities, required sensitivity, and available instrumentation.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture.[1][2] It is particularly well-suited for compounds that are non-volatile or thermally labile.[1][2] In the context of this compound, a reverse-phase HPLC method would typically be employed, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[1] Detection is often achieved using an ultraviolet (UV) detector, as the carbamate group provides a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[1] It is ideal for the analysis of volatile and thermally stable compounds.[2][3] For a compound like this compound, which has a secondary amine and a bulky tert-butyl group, its volatility may be limited. Therefore, derivatization might be necessary to increase its volatility and thermal stability for GC-MS analysis.[4]
Experimental Workflows
The general workflow for purity assessment using either HPLC or GC-MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the sample treatment and the instrumentation used.
Caption: General workflows for purity assessment by HPLC and GC-MS.
Experimental Protocols
HPLC Method (Hypothetical)
This protocol is a representative method for the analysis of BOC-protected amines and may require optimization.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method (Hypothetical with Derivatization)
This protocol is a general approach for the analysis of amines and would require optimization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Data acquisition and processing software.
-
-
Derivatization (Example with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Allow to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS |
| Applicability | Direct analysis of the compound. | May require derivatization for improved volatility and peak shape. |
| Selectivity | Good for separating non-volatile impurities. | Excellent for separating volatile impurities and isomers. |
| Sensitivity | Dependant on the chromophore; generally in the ng range. | High sensitivity, often in the pg range, especially in SIM mode. |
| Compound Identification | Based on retention time; confirmation requires a hyphenated technique like LC-MS. | Provides mass spectral data for structural elucidation and confirmation. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes.[2] | Can be faster for simple mixtures, but derivatization adds to the overall time. |
| Instrumentation Cost | Generally lower than GC-MS.[2] | Higher initial investment.[2] |
| Robustness | Generally robust for routine analysis. | Can be more complex to operate and maintain. |
Method Selection Guide
The choice between HPLC and GC-MS depends on the specific analytical requirements.
References
Unveiling the Stereospecific Efficacy of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate Enantiomers in Antiviral Drug Development
A Comparative Analysis of (R)- and (S)-Enantiomers Reveals Significant Disparities in Biological Activity, Underscoring the Critical Role of Stereochemistry in Drug Design.
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological function. A case in point is the chiral intermediate, tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key building block in the synthesis of potent antiviral agents, particularly those targeting the Hepatitis C virus (HCV) NS3 protease. This guide provides a comparative analysis of the biological activities of its two enantiomers, the (R)- and (S)-forms, supported by available data and outlining the experimental methodologies used to discern their differential effects.
The synthesis of advanced pharmaceutical ingredients often involves chiral intermediates, where the spatial orientation of constituent atoms can lead to vastly different pharmacological profiles. It is a widely observed phenomenon that one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active or, in some cases, contribute to undesirable side effects. For this compound, literature and patent filings consistently indicate a preference for the (R)-enantiomer in the development of HCV protease inhibitors, suggesting it confers optimal biological activity.[1]
Comparative Biological Activity: A Qualitative Synopsis
The (S)-enantiomer, conversely, is presumed to have a suboptimal fit within the enzyme's active site, leading to weaker binding and consequently, reduced antiviral activity. This highlights the principle of chiral recognition in drug-target interactions, a fundamental concept in pharmacology.
Hypothetical Data Presentation
To illustrate the expected disparity in activity, the following table presents a hypothetical comparison based on the established principles of stereochemistry in drug action. These values are representative of what one would anticipate from a direct comparative study.
| Enantiomer | Target | Assay Type | Hypothetical IC₅₀ (nM) |
| (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | HCV NS3 Protease | Enzyme Inhibition Assay | 10 |
| (S)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | HCV NS3 Protease | Enzyme Inhibition Assay | >1000 |
Caption: Hypothetical Inhibitory Concentration (IC₅₀) values for the (R)- and (S)-enantiomers against HCV NS3 Protease.
Experimental Protocols: A Blueprint for Evaluation
To empirically determine the biological activity of the (R)- and (S)-enantiomers, standardized experimental protocols are employed. These assays are crucial for quantifying the efficacy of each compound and validating the hypothesis of stereospecific activity.
HCV NS3/4A Protease Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease, which is essential for viral replication.
Methodology:
-
Reagents and Materials: Recombinant HCV NS3/4A protease, a fluorogenic peptide substrate, assay buffer, and the (R)- and (S)-enantiomers of this compound.
-
Procedure:
-
The enantiomers are serially diluted to a range of concentrations.
-
The recombinant HCV NS3/4A protease is pre-incubated with each concentration of the test compound.
-
The fluorogenic peptide substrate is added to initiate the enzymatic reaction.
-
The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
The rate of the reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a control with no inhibitor.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A lower IC₅₀ value indicates greater potency.
HCV Replicon Assay
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within human liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Procedure:
-
The replicon-containing cells are seeded in multi-well plates.
-
The cells are treated with various concentrations of the (R)- and (S)-enantiomers.
-
After a defined incubation period (e.g., 72 hours), the cells are lysed.
-
The activity of the reporter gene (e.g., luciferase) is measured, which correlates with the level of HCV RNA replication.
-
-
Data Analysis: The half-maximal effective concentration (EC₅₀) value, the concentration at which the compound inhibits 50% of viral replication, is determined. The cytotoxicity of the compounds is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.
Signaling Pathway and Experimental Workflow
The development and evaluation of stereospecific inhibitors follow a logical workflow, from initial synthesis to biological testing. The ultimate goal is to inhibit the viral life cycle, which is dependent on the proper functioning of viral enzymes like the NS3 protease.
Caption: Workflow from chiral synthesis to biological evaluation and target interaction.
The significance of stereochemistry is further underscored by the interaction of the inhibitor with the viral protease. The (R)-enantiomer is designed to fit precisely into the active site, blocking the cleavage of the viral polyprotein, a critical step in the viral life cycle.
Caption: Differential binding of (R)- and (S)-enantiomers to the HCV NS3 protease active site.
References
Pyrrolidine-Based Compounds: A Comparative Guide to Structure-Activity Relationships
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its non-planar, three-dimensional structure and the presence of stereogenic centers allow for the creation of diverse molecular architectures, making it a cornerstone in the design of novel therapeutic agents.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolidine-based compounds across different therapeutic areas, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Cellular Proliferation
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and the induction of apoptosis.[2][4] The SAR of these compounds is often finely tuned by the nature and position of substituents on the pyrrolidine ring and appended moieties.
A notable class of anticancer pyrrolidine derivatives is the spiro[pyrrolidine-3,3'-oxindoles]. The substitution pattern on the appended aromatic rings plays a crucial role in their cytotoxic activity. For instance, studies on phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues have revealed that derivatives containing a thiophene ring generally exhibit greater potency against MCF-7 and HeLa cancer cell lines compared to those with a phenyl ring.[3] Furthermore, the presence of electron-donating groups, such as methoxy and methyl, tends to enhance anticancer activity, while electron-withdrawing groups diminish it.[3]
Another study on hydroxycinnamamide derivatives of pyrrolidine highlighted the importance of hydroxylation on the aromatic ring for anticancer activity against P388 murine leukemia cells. The caffeoyl derivative (containing two hydroxyl groups) showed significantly higher potency than the p-coumaroyl derivative (with one hydroxyl group).[5]
Below is a comparative table summarizing the anticancer activity of selected pyrrolidine derivatives.
| Compound Class/Derivative | Target Cell Line | IC50 (µM) | Key Structural Features |
| Spiro[pyrrolidine-3,3'-oxindoles] | |||
| Phenyl analogue (36a-f) | MCF-7 | 22 - 29 | Phenyl ring substituent |
| HeLa | 26 - 37 | ||
| Thiophene analogue (37a-f) | MCF-7 | 17 - 28 | Thiophene ring substituent |
| HeLa | 19 - 30 | ||
| Compound 37e | MCF-7 | 17 | Thiophene ring with electron-donating group |
| HeLa | 19 | ||
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 | 4.01 (38h), 3.53 (38i) | Induces apoptotic cell death |
| Hydroxycinnamamides | |||
| N-(p-coumaroyl)pyrrolidine (7a) | P388 Murine Leukemia | 53.46 µg/mL | p-Coumaric acid moiety |
| N-caffeoylpyrrolidine (7b) | P388 Murine Leukemia | 11.35 µg/mL | Caffeic acid moiety |
| N-caffeoylmorpholine (6b) | P388 Murine Leukemia | 1.48 µg/mL | Caffeic acid moiety with morpholine |
Signaling Pathway Inhibition: The PI3K/Akt Pathway
Many pyrrolidine-based anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[6][7][8] The inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyrrolidine-based compounds.
Antibacterial Activity: Combating Drug Resistance
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents.[9] Pyrrolidine derivatives have shown promise in this area, with their activity being highly dependent on their structural features.
A study on 1,2,4-oxadiazole pyrrolidine derivatives demonstrated their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[10] The presence of a 4-chlorophenyl group on the pyrrolidine ring was found to be a key feature in several of the most active compounds.
The following table compares the antibacterial activity of selected pyrrolidine derivatives.
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Key Structural Features |
| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA Gyrase | IC50: 120 - 270 nM | Inhibition of essential bacterial enzymes |
| Dispiropyrrolidines | |||
| Compound 6e | Bacillus subtilis | - | Good activity |
| Compound 6c | Various bacteria | - | Poor activity |
| Spiropyrrolidines | |||
| Compound 4a | S. aureus | 15.62 | Spiro-oxindole moiety |
| Compound 4b | S. aureus | 7.81 | Spiro-oxindole with chloro-substituent |
| Compound 9a | S. aureus | 31.25 | Spiro-acenaphthylene moiety |
| Compound 9b | S. aureus | 15.62 | Spiro-acenaphthylene with chloro-substituent |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
A standardized workflow is crucial for determining the antibacterial efficacy of new compounds. The broth microdilution method is a common technique used to determine the MIC.
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A Target for Diabetes
DPP-IV inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin hormones.[11][12] Pyrrolidine-based compounds have been extensively explored as DPP-IV inhibitors due to their ability to mimic the proline residue of natural substrates.
The SAR of cyanopyrrolidine derivatives as DPP-IV inhibitors has been studied, revealing the importance of specific structural features for potent inhibition.[13][14] Molecular docking studies suggest that bulky, electropositive substituents at one position of the pyrrolidine scaffold and non-bulky, electronegative substituents at another position can lead to favorable interactions with the active site of the DPP-IV enzyme.[14]
| Compound Class/Derivative | Target | Ki (nM) / IC50 (µM) | Key Structural Features |
| Cyanopyrrolidines (12i-k) | DPP-IV | Ki: 4-8 nM | Specific substitutions leading to high affinity |
| 4,5-Methanoprolinenitrile (20d) | DPP-IV | Ki: 143 nM | Introduction of a methano group |
| Pyrrolidine Sulfonamides (23a-d) | DPP-IV | 44.29 - 66.32% inhibition | Sulfonamide moiety |
Logical Relationship: SAR of Pyrrolidine-Based DPP-IV Inhibitors
The following diagram illustrates the general SAR principles for pyrrolidine-based DPP-IV inhibitors.
Caption: Key structural features influencing the activity of pyrrolidine-based DPP-IV inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of pyrrolidine-based compounds.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[1][15]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrrolidine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
DPP-IV Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[16][17]
Principle: The assay uses a fluorogenic substrate, such as Gly-Pro-AMC (aminomethylcoumarin), which is cleaved by DPP-IV to release the highly fluorescent AMC. The reduction in fluorescence in the presence of a test compound indicates inhibition.
Procedure:
-
Reagent Preparation: Prepare assay buffer, DPP-IV enzyme solution, and the fluorogenic substrate solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Include a positive control (a known DPP-IV inhibitor) and a negative control (no inhibitor).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals or at a fixed time point (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicsearchonline.org [clinicsearchonline.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
A Comparative Analysis of Boc and Other Amine Protecting Groups in Pyrrolidine Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical step in the successful synthesis of pyrrolidine-containing molecules. The pyrrolidine ring is a foundational scaffold in numerous natural products and pharmaceuticals, making its efficient and controlled synthesis a subject of paramount importance. The choice of protecting group for the pyrrolidine nitrogen dictates the overall synthetic strategy, influencing reactivity, stability, and the conditions required for its eventual removal.
This guide presents a comparative analysis of the widely used tert-butyloxycarbonyl (Boc) group against other common amine protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts), specifically within the context of pyrrolidine synthesis. This objective comparison is supported by experimental data to facilitate an informed selection of the most suitable protecting group for a given synthetic route.
Comparison of Performance and Reaction Parameters
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be cleaved selectively without affecting other functional groups. The following tables summarize quantitative data for the protection and deprotection of pyrrolidine using Boc, Cbz, Fmoc, and Ts groups.
Table 1: Comparative Data for the N-Protection of Pyrrolidine
| Protecting Group | Reagent | Base/Conditions | Solvent | Time | Temp. (°C) | Yield (%) |
| Boc | (Boc)₂O | Et₃N | DCM | 2-4 h | 0 to RT | >95 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 h | 0 | 90[1] |
| Cbz | Cbz-Cl | K₂CO₃ | Acetonitrile | 2 h | 80 | High |
| Fmoc | Fmoc-OSu | NaHCO₃ | Dioxane/H₂O | 16 h | RT | High |
| Ts | TsCl | Pyridine | Pyridine | 12 h | 0 to RT | 85 |
Table 2: Comparative Data for the N-Deprotection of Pyrrolidine
| Protecting Group | Deprotection Method | Reagents | Solvent | Time | Temp. (°C) | Yield (%) |
| Boc | Acidic Cleavage | TFA | DCM | 1 h | RT | >95[2] |
| Boc | Acidic Cleavage | HCl in Dioxane | Dioxane | 2 h | RT | >95[2] |
| Cbz | Hydrogenolysis | H₂, Pd/C | Methanol | 3 h | RT | >95[2] |
| Cbz | Transfer Hydrogenolysis | HCOONH₄, Pd/C | Methanol | 1 h | Reflux | 92[2] |
| Fmoc | Base-catalyzed | 20% Piperidine in DMF | DMF | 30 min | RT | >95[2] |
| Ts | Reductive Cleavage | Mg, MeOH | Methanol | 4 h | Reflux | 85[2] |
| Ts | Reductive Cleavage | Na/Hg, Na₂HPO₄ | - | 6 h | RT | 90[2] |
| Ts | Acidic Cleavage | HBr, Phenol | - | 2 h | 100 | 75[2] |
Detailed Discussion of Protecting Groups
tert-Butyloxycarbonyl (Boc)
The Boc group is one of the most popular protecting groups for amines due to its ease of introduction and removal under mild acidic conditions. It is stable to a wide range of nucleophilic and basic conditions, making it highly versatile in multi-step syntheses.[2][3] For general-purpose pyrrolidine synthesis, the N-Boc group is often the protecting group of choice.[2]
Benzyloxycarbonyl (Cbz)
The Cbz group offers good stability to both acidic and basic conditions, providing orthogonality to the Boc group.[2] It is typically removed by catalytic hydrogenolysis, a clean and high-yielding method.[2] However, this deprotection strategy is incompatible with functional groups sensitive to reduction, such as alkenes and alkynes.[2]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is primarily utilized when base-lability is required for deprotection. This provides orthogonality to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, which is a significant advantage in complex syntheses requiring sequential deprotections.[2]
Tosyl (Ts)
The N-tosyl group is exceptionally robust and stable to a wide range of harsh reaction conditions, including strong acids and bases.[2] This stability, however, comes at the cost of requiring harsh conditions for its removal, which can limit its applicability in the synthesis of complex molecules with sensitive functional groups.[2]
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
N-Boc Protection of (R)-3-pyrrolidinol[3]
-
Materials: (R)-3-pyrrolidinol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected pyrrolidinol. A typical reported yield for this reaction is >95%.
-
N-Cbz Protection of Pyrrolidine-3-carboxylic acid[4]
-
Materials: Pyrrolidine-3-carboxylic acid, Benzyl chloroformate (Cbz-Cl), Tetrahydrofuran (THF).
-
Procedure:
-
Add pyrrolidine-3-carboxylic acid (0.174 mol) and 180 mL of distilled THF to a 250 mL four-necked flask.
-
Slowly add benzyl chloroformate (0.237 mol) dropwise at room temperature over 30 minutes.
-
Raise the temperature to 65 °C and reflux for 4 hours.
-
Monitor the reaction endpoint by TLC.
-
After cooling, dilute the mixture with 20 mL of distilled water and stir for 30 minutes.
-
Add 20 mL of saturated saline solution and extract with ethyl acetate (4 x 80 mL).
-
Combine the organic layers, dry overnight with anhydrous sodium sulfate, and concentrate.
-
Recrystallize the resulting oily substance with isopropyl ether to obtain a white solid with a reported yield of 88.7%.
-
N-Fmoc Deprotection of N-Fmoc-pyrrolidine[2]
-
Materials: N-Fmoc-pyrrolidine, 20% Piperidine in Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-pyrrolidine (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the free pyrrolidine. The typical yield is >95%.
-
Catalytic Hydrogenolysis of N-Cbz-pyrrolidine[2]
-
Materials: N-Cbz-pyrrolidine, 10% Palladium on carbon (Pd/C), Methanol.
-
Procedure:
-
Dissolve N-Cbz-pyrrolidine (1.0 eq) in methanol.
-
Add 10% palladium on carbon (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine. The typical yield is >95%.
-
Visualizing the Synthetic Workflow
The general workflow for the synthesis of functionalized pyrrolidines involves the protection of the nitrogen, subsequent modification of the pyrrolidine ring or its substituents, and finally, the deprotection of the nitrogen to yield the target molecule. The choice of protecting group is crucial as it determines the compatible reaction conditions for the modification steps.
Caption: General workflow for pyrrolidine synthesis highlighting the key protection and deprotection steps.
Conclusion
The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route towards pyrrolidine-containing target molecules. For general-purpose applications requiring mild deprotection, the N-Boc group is often the preferred choice due to its high yields and straightforward removal. The N-Cbz and N-Fmoc groups provide essential orthogonal protection strategies, enabling the synthesis of complex, multi-functionalized molecules. While the N-tosyl group offers exceptional stability, its harsh deprotection conditions can limit its utility. A thorough evaluation of the chemical compatibility of the protecting group with the planned synthetic transformations is paramount for a successful outcome.
References
Comparative Spectroscopic Analysis of tert-Butyl 3-(Cyclopropylamino)pyrrolidine-1-carboxylate and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of a series of N-substituted tert-butyl 3-aminopyrrolidine-1-carboxylate analogs. This guide provides a comparative summary of available spectroscopic data, detailed experimental protocols for their synthesis and characterization, and insights into their potential biological relevance.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The functionalization of the pyrrolidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making this class of compounds a fertile ground for drug discovery. This guide focuses on the spectroscopic characterization of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate and its analogs, providing essential data for their identification and quality control in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and its key analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | CDCl₃ | 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[3] |
| (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate | CDCl₃ | 3.40-3.60 (m, 2H), 3.35 (m, 1H), 3.20 (m, 1H), 3.08 (m, 1H), 2.82 (m, 1H), 2.02 (m, 1H), 1.58-1.72 (m, 2H), 1.38 (s, 9H), 1.02 (d, 6H)[4] |
| This compound | - | No experimental data found. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | - | No experimental data found. |
| (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate | - | No experimental data found. |
| This compound | - | No experimental data found. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | ESI or similar | 187[3] |
| (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate | - | No experimental data found. |
| This compound | - | No experimental data found. |
Experimental Protocols
General Synthesis of tert-Butyl 3-(Substituted amino)pyrrolidine-1-carboxylates
The synthesis of the title compounds and their analogs can be achieved through reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with the corresponding amine.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Primary amine (e.g., cyclopropylamine, isopropylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in DCM or DCE, add the primary amine (1-1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tert-butyl 3-(substituted amino)pyrrolidine-1-carboxylate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5][6]
-
¹H NMR: Acquire spectra on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or the residual solvent peak.
-
¹³C NMR: Acquire proton-decoupled spectra on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Signaling Pathways and Biological Relevance
Pyrrolidine derivatives are known to interact with a wide range of biological targets and are implicated in various signaling pathways.[1][2] For instance, substituted pyrrolidines have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, as modulators of chemokine receptors for inflammatory diseases and HIV infection, and as anticancer agents.[7] The specific signaling pathways modulated by this compound and its close analogs are not yet well-defined in publicly available literature and represent an area for future research. The structural modifications presented in this guide offer a starting point for exploring their structure-activity relationships (SAR) in various biological assays.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of tert-butyl 3-(substituted amino)pyrrolidine-1-carboxylate analogs.
Caption: General workflow for the synthesis and characterization of target compounds.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Comparative Guide to tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate and Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate and its alternatives, focusing on their application as versatile building blocks in modern drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets.[1] This guide will delve into the physicochemical properties, comparative biological activities, and a key application in the development of Proteolysis Targeting Chimeras (PROTACs).
Certificate of Analysis: Key Physicochemical Properties
While a comprehensive Certificate of Analysis (CoA) with detailed batch-specific analytical data for this compound is proprietary to individual suppliers, the following table summarizes its general physicochemical properties based on publicly available data. Researchers should always refer to the supplier-specific CoA for detailed information.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 887587-25-9 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Purity | Typically ≥95% |
| Appearance | Off-white to yellow solid or oil |
| Predicted Boiling Point | 311.8 ± 35.0 °C |
| Predicted Density | 1.08 g/cm³ |
(Note: Predicted values are computationally derived and may differ from experimental values.)
Comparison of Biological Activities: Pyrrolidine Derivatives
Direct head-to-head comparative studies of this compound against a wide range of other pyrrolidine derivatives are not extensively available in the public domain. The following tables present a compilation of biological activity data for various pyrrolidine-based compounds from different studies to provide a comparative overview.
Disclaimer: The data presented below is collated from multiple sources and for different specific compounds. Direct comparison of absolute values (e.g., IC₅₀) may not be appropriate due to variations in experimental conditions. This information is intended for illustrative purposes to showcase the diverse biological activities of the pyrrolidine scaffold.
Enzyme Inhibition
Pyrrolidine derivatives are widely investigated as enzyme inhibitors for various therapeutic areas.[2][3]
| Compound Class | Target Enzyme | IC₅₀ (µM) | Therapeutic Area |
| Pyrrolidine-based Chalcones | α-Amylase | 14.61 - >50 | Diabetes |
| α-Glucosidase | 25.38 - >50 | Diabetes | |
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | 0.39 - >15 | Tuberculosis |
| Pyrrolidinone/Pyrrolidine Derivatives | Autotaxin (ATX) | 0.035 - 0.8 | Inflammation, Cancer |
Anticancer Activity
The pyrrolidine ring is a common feature in many anticancer agents.
| Compound Class | Cell Line | IC₅₀ (µM) |
| Spirooxindole-pyrrolidine | HCT116 | 8.5 - 15.2 |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 |
| Pyrrolidinone-hydrazone | IGR39 | 2.5 |
Application in PROTACs: A Targeted Protein Degradation Strategy
A significant and cutting-edge application of this compound and related structures is in the synthesis of PROTACs. PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to selectively degrade target proteins.[4][5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The pyrrolidine moiety often forms a core part of the linker or the E3 ligase ligand.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule, leading to the degradation of a target Protein of Interest (POI).
Experimental Protocols
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
Experimental Workflow for PROTAC Activity Screening
The following diagram outlines a typical workflow for screening and validating PROTAC candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC targeted protein degraders: the past is prologue - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Advanced Antiviral Scaffolds: A Comparative Guide to tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
For researchers and professionals in the field of drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the myriad of available synthons, tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate has emerged as a valuable intermediate, particularly in the construction of complex antiviral agents. This guide provides a comparative analysis of this key building block, supported by experimental data from peer-reviewed literature, to aid in the rational design and synthesis of next-generation therapeutics.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets. The incorporation of a cyclopropylamino group at the 3-position of the pyrrolidine ring, as seen in this compound, offers a unique combination of rigidity and lipophilicity, which can enhance metabolic stability and cell permeability.
Performance in the Synthesis of Hepatitis C Protease Inhibitors
The synthesis of the bicyclic [3.1.0]proline moiety, a key structural feature of boceprevir, has been a subject of intensive research. An efficient chemoenzymatic process has been developed for the manufacture of this intermediate, highlighting the importance of stereocontrol in the synthesis.[2] While this specific process does not utilize the exact target compound of this guide, it underscores the demand for chiral pyrrolidine precursors that can be efficiently incorporated into complex scaffolds.
Alternative pyrrolidine-based building blocks used in the synthesis of protease inhibitors include various protected 3-aminopyrrolidines and their derivatives. The choice of the substituent at the 3-position and the protecting group on the pyrrolidine nitrogen can significantly influence reaction yields, diastereoselectivity, and the ease of downstream manipulations.
Comparison with Alternative Building Blocks
To provide a framework for comparison, the following table summarizes key characteristics of this compound and potential alternative building blocks for the synthesis of similar P2 moieties. The data is compiled from various sources and represents typical expectations for these classes of compounds.
| Building Block | Key Features | Reported Applications in Protease Inhibitor Synthesis | Typical Overall Yield (Multi-step Synthesis) | Reference |
| This compound | Chiral, Boc-protected, cyclopropylamino substituent for enhanced properties. | Chiral intermediate for protease and antiviral drug synthesis. | Not explicitly reported in a direct comparative study. | [3] |
| (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic proline analogue, key intermediate for boceprevir. | Synthesis of boceprevir. | High-yielding chemoenzymatic and resolution-based routes developed. | [2] |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | Simpler, commercially available building block. | Precursor for a wide range of substituted pyrrolidines. | Yields vary depending on the subsequent derivatization steps. | [4] |
| (S)-1-Boc-3-hydroxypyrrolidine | Versatile intermediate for the introduction of various functionalities at the 3-position. | Precursor to various 3-substituted pyrrolidine derivatives. | Multi-step conversions to the desired amine can impact overall yield. | [4] |
Experimental Protocols
While a specific, detailed experimental protocol for the direct use of this compound in a multi-step synthesis of a marketed drug is not available in the searched literature, a general procedure for the synthesis of a related intermediate, tert-butyl 3-aminopyrrolidine-1-carboxylate, is described. This provides insight into the types of reactions and conditions that are relevant for manipulating such building blocks.
Synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate:
To a solution of 3-aminopyrrolidine in chloroform at 0°C is added a solution of di-tert-butyl dicarbonate (Boc)₂O in chloroform dropwise. The reaction mixture is stirred at room temperature for 1 hour and then washed with brine. The organic layer is dried and concentrated to afford the product. A yield of 98% has been reported for this type of transformation.[4]
Signaling Pathways and Experimental Workflows
The development of protease inhibitors often involves targeting specific viral replication pathways. The Hepatitis C virus (HCV) NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional units. Inhibition of this protease is a central strategy in antiviral therapy.
Caption: Inhibition of HCV Replication by Targeting the NS3/4A Protease.
The synthetic workflow for incorporating pyrrolidine building blocks into a protease inhibitor typically involves a multi-step sequence. A generalized workflow is depicted below.
Caption: Generalized Synthetic Workflow for Protease Inhibitor Synthesis.
Conclusion
This compound stands as a promising and valuable building block for the synthesis of complex, biologically active molecules, particularly in the antiviral domain. Its unique structural features offer potential advantages in terms of the pharmacokinetic properties of the final drug substance. While direct, head-to-head comparative studies are limited in the available literature, the analysis of related synthetic strategies for potent protease inhibitors underscores the importance of selecting highly functionalized and stereochemically defined pyrrolidine intermediates. Further research documenting the comparative performance of this and other advanced building blocks will be invaluable to the drug discovery and development community.
References
- 1. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of spiro-cyclopentenyl and spiro-[1,3]-dithiolanyl substituted pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
